2-Bromoacrolein
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c1-3(4)2-5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPECLCFVWIGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931491 | |
| Record name | 2-Bromopropenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14925-39-4, 1425-39-4 | |
| Record name | 2-Propenal, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrolein | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacrolein | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014925394 | |
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| Record name | 2-Bromopropenal | |
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| Record name | 2-Bromoacrolein | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 2-bromoacrolein, a valuable and reactive intermediate in organic synthesis. The document details experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways and experimental workflows.
Introduction
This compound (C₃H₃BrO), also known as α-bromoacrolein, is an α,β-unsaturated aldehyde featuring a bromine atom at the C2 position.[1] This arrangement of functional groups makes it a highly reactive and versatile building block in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the carbon-carbon double bond, which are susceptible to nucleophilic attack.[1] This guide explores the most common and effective methods for its laboratory-scale preparation.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two primary strategies: the bromination of acrolein or its derivatives, and the dehydrobromination of a saturated precursor. Each approach offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and yield.
Method 1: Bromination of Acrolein Diethyl Acetal followed by Hydrolysis
A common and effective method to synthesize this compound involves a two-step process starting from acrolein. To prevent unwanted reactions at the highly reactive aldehyde group, it is first protected as a diethyl acetal. The resulting acrolein diethyl acetal is then brominated, followed by acidic hydrolysis to yield the final product.
Method 2: Dehydrobromination of 2,3-Dibromopropionaldehyde
This method starts with the dibromination of acrolein to form 2,3-dibromopropionaldehyde. Subsequent elimination of one equivalent of hydrogen bromide (dehydrobromination) yields this compound. This approach is more direct but requires careful control of the elimination step to favor the desired product.
Experimental Protocols
Method 1: From Acrolein via Acetal Protection
Step 1a: Synthesis of Acrolein Diethyl Acetal
This procedure is adapted from the Organic Syntheses protocol for the preparation of acrolein diethyl acetal from acrolein and ethyl orthoformate.[2]
-
Materials:
-
Acrolein (44 g, 0.79 mol)
-
Ethyl orthoformate (144 g, 0.97 mol)
-
Ammonium nitrate (3 g)
-
Anhydrous ethanol (50 ml)
-
Sodium carbonate (4 g)
-
-
Procedure:
-
In a suitable reaction vessel, a warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol is added to a mixture of 44 g of acrolein and 144 g of ethyl orthoformate.
-
The mixture is allowed to react at room temperature for 6–8 hours. The solution will remain warm for about the first 1.5 hours.[2]
-
After the reaction period, the light-red solution is filtered.
-
4 g of sodium carbonate is added to the filtrate, and the mixture is distilled through an efficient distillation column.
-
The fraction boiling between 120–125 °C is collected as acrolein diethyl acetal. The expected yield is 73–81 g (72–80%).[2]
-
Step 1b: Bromination of Acrolein Diethyl Acetal and Hydrolysis to this compound
-
Materials:
-
Acrolein diethyl acetal (from Step 1a)
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (or other suitable inert solvent)
-
AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator)
-
Dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydroquinone (stabilizer)
-
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, dissolve acrolein diethyl acetal in carbon tetrachloride.
-
Add a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Slowly add a solution of N-bromosuccinimide in carbon tetrachloride to the reaction mixture while heating at reflux.
-
After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
To the resulting solution containing the brominated acetal, add dilute aqueous acid and stir vigorously at room temperature. The hydrolysis can be monitored by the disappearance of the acetal peak in GC analysis. The hydrolysis is typically rapid.[3]
-
Separate the organic layer, wash with water and a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of hydroquinone as a stabilizer and purify the this compound by vacuum distillation.
-
Method 2: From Acrolein via Dehydrobromination of 2,3-Dibromopropionaldehyde
Step 2a: Synthesis of 2,3-Dibromopropionaldehyde
-
Materials:
-
Acrolein
-
Bromine
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
-
Procedure:
-
Dissolve acrolein in an inert solvent and cool the solution in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
The solvent can be removed under reduced pressure to yield crude 2,3-dibromopropionaldehyde, which can be used in the next step without further purification.
-
Step 2b: Dehydrobromination to this compound
A variety of bases can be used for the dehydrohalogenation of α,β-dihalopropanoate derivatives to form α-haloacrylate analogues, and a similar principle can be applied here.[4]
-
Materials:
-
2,3-Dibromopropionaldehyde (from Step 2a)
-
A suitable base (e.g., triethylamine, DBU, or sodium bicarbonate)
-
Anhydrous solvent (e.g., diethyl ether or THF)
-
Hydroquinone (stabilizer)
-
-
Procedure:
-
Dissolve the crude 2,3-dibromopropionaldehyde in an anhydrous solvent and cool the solution in an ice bath.
-
Slowly add a solution of the base in the same solvent dropwise with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the precipitated ammonium salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of hydroquinone as a stabilizer and purify the this compound by vacuum distillation.
-
Data Presentation
The following tables summarize the quantitative data associated with the synthesis methods described.
Table 1: Synthesis of Acrolein Diethyl Acetal (Precursor for Method 1)
| Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C) | Reference |
| Acrolein | Ethyl orthoformate, NH₄NO₃, Ethanol | Acrolein diethyl acetal | 72-80 | 120-125 | [2] |
| β-chloropropionaldehyde acetal | Potassium hydroxide | Acrolein diethyl acetal | ~75 | 122-126 | [5] |
Table 2: Synthesis of this compound (Comparative Data)
| Method | Starting Material | Key Reagents | Product | Reported Yield (%) | Key Conditions |
| Method 1 | Acrolein Diethyl Acetal | NBS, AIBN, H₃O⁺ | This compound | Not explicitly stated for the full sequence, but individual steps are high-yielding. | Reflux for bromination, RT for hydrolysis |
| Method 2 | 2,3-Dibromopropionaldehyde | Base (e.g., Triethylamine) | This compound | Varies depending on base and conditions. | Low temperature for dehydrobromination |
Mandatory Visualizations
The following diagrams illustrate the chemical transformations and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound via acetal protection.
Caption: Reaction pathway for the synthesis of this compound via dehydrobromination.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (CAS No. 14925-39-4), also known as 2-bromo-2-propenal, is a halogenated α,β-unsaturated aldehyde.[1][2] Its structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a bromine atom, makes it a compound of significant interest in organic synthesis and as a subject of study in toxicology and drug development.[3] The presence of these functional groups imparts a high degree of reactivity, rendering it a versatile intermediate for the synthesis of various organic molecules. From a toxicological standpoint, this compound is often used as a model compound to investigate the mechanisms of acrolein-induced cellular damage due to their structural similarities. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance through the lens of acrolein-mediated signaling pathways.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[3] It is characterized by its high reactivity and is classified as a dangerous good for transport.[1] A summary of its key physicochemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃BrO | [1][4][5] |
| Molecular Weight | 134.96 g/mol | [1][4][6] |
| Boiling Point | 149.1 °C at 760 mmHg 58 °C at 21 Torr | [7][8] [9] |
| Density | 1.617 g/cm³ | [7][8] |
| Flash Point | 97 °C | [7][8][9] |
| Vapor Pressure | 4.08 mmHg at 25°C | [7][8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
Solubility Profile
| Solvent | Qualitative Solubility |
| Organic Solvents | Soluble |
Reactivity and Stability
The reactivity of this compound is dictated by the electrophilic nature of the carbon-carbon double bond and the aldehyde functional group. The bromine atom further influences its reactivity. It is known to be a reactive compound and should be handled with care. For storage, a temperature of -20°C is recommended.[7][8][10]
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of Acrolein (Illustrative Precursor Synthesis)
Acrolein, the parent compound of this compound, can be synthesized in the laboratory via the dehydration of glycerol. This process typically involves heating a mixture of glycerol, potassium bisulfate, and potassium sulfate.
Materials:
-
Glycerol (dry)
-
Acid potassium sulfate (freshly fused and powdered)
-
Potassium sulfate (powdered)
-
Hydroquinone
-
Sodium bicarbonate
Procedure:
-
A mixture of 1 kg of freshly fused and finely powdered acid potassium sulfate, 200 g of powdered potassium sulfate, and 300 g of dry glycerol is prepared in two separate flasks.[11]
-
Approximately 1 g of hydroquinone is added to the receiving flasks to act as a stabilizer for the acrolein.[11]
-
The reaction mixture is heated in a sand bath. The temperature should be raised gradually to avoid excessive frothing.[11]
-
The distillation is carried out, and the crude acrolein is collected in a flask cooled with ice.[11]
-
To purify, the collected acrolein is distilled from the receiving flask (which should now be placed in a water bath) into a final receiving flask cooled in ice. The water bath is gradually heated to 75-80°C and finally to boiling to ensure all the acrolein is distilled.[11]
-
The final product is treated with small amounts of solid sodium bicarbonate to neutralize any acid present and then filtered.[11]
Purification by Vacuum Distillation
Purification of reactive aldehydes like acrolein and its derivatives is often achieved through distillation, frequently under reduced pressure to prevent decomposition at high temperatures.
General Procedure:
-
The crude product is placed in a distillation flask.
-
The apparatus is set up for vacuum distillation, ensuring all glassware is dry to prevent hydrolysis.
-
A vacuum is applied, and the flask is gently heated.
-
Fractions are collected at the appropriate boiling point and pressure. For this compound, a boiling point of 58 °C at 21 Torr has been reported.[9]
-
It is advisable to stop the distillation before the flask is completely dry.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile compounds like this compound.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is commonly used for volatile chlorinated and brominated compounds.
-
Carrier Gas: High-purity helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is used. The injector temperature is typically set around 250°C.
-
Oven Program: A temperature gradient is employed, for example, starting at 40°C and ramping up to 220°C.
-
Detection: A mass spectrometer is used for detection, allowing for both identification and quantification. The mass spectrum will show the molecular ion and characteristic fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, often after derivatization to improve detection.
-
Column: A reverse-phase C18 column is a common choice.
-
Mobile Phase: A gradient elution with acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid, is typically used.
-
Detection: UV detection is suitable, especially after derivatization to introduce a chromophore. For instance, aldehydes can be derivatized with reagents like 2,4-dinitrophenylhydrazine (DNPH).
Spectral Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
1H NMR Spectroscopy
The 1H NMR spectrum of this compound would be expected to show signals for the aldehydic proton and the two vinyl protons. The chemical shifts and coupling patterns would be characteristic of the α,β-unsaturated aldehyde structure with a bromine substituent. The aldehydic proton would appear downfield, and the two vinyl protons would likely appear as distinct signals due to their different chemical environments.
13C NMR Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton. For this compound, three distinct signals are expected:
-
Carbonyl Carbon (C=O): In the range of 190-200 ppm, characteristic of an aldehyde.
-
Alkene Carbons (C=C): In the range of 115-140 ppm. The carbon bearing the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1700 cm⁻¹.
-
C=C Stretch (Alkene): A peak in the region of 1600-1680 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
=C-H Stretch (Alkene): A peak above 3000 cm⁻¹.
-
C-Br Stretch: Typically found in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.[12] The fragmentation pattern would likely involve the loss of a bromine atom, a hydrogen atom, or the formyl group (CHO).
Biological Activity and Signaling Pathways
This compound is known for its genotoxicity, causing mutations and DNA single-stranded breaks.[13] Its biological effects are often studied in the context of acrolein toxicity, for which it serves as a reactive analog. Acrolein is a ubiquitous environmental pollutant and an endogenous product of lipid peroxidation, implicated in a variety of diseases.[14] It exerts its toxic effects through various mechanisms, including the induction of oxidative stress, DNA damage, and apoptosis.
Acrolein-Induced Apoptosis Signaling Pathway
Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.
Acrolein exposure leads to an increase in reactive oxygen species (ROS) and the activation of the tumor suppressor protein p53.[15] This triggers the death receptor pathway, starting with the binding of Fas ligand (FasL) to its receptor (FasR), leading to the activation of caspase-8.[16] Activated caspase-8 can then directly activate downstream caspases (caspase-3 and -7) or cleave Bid to tBid, which translocates to the mitochondria.[16] Acrolein also promotes the translocation of Bax to the mitochondria, leading to the release of cytochrome c and the activation of caspase-9, which further activates the executioner caspases.[17]
Acrolein-Induced MAPK Signaling Pathway
Acrolein is known to activate mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cellular responses to stress.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. labshake.com [labshake.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 9. 14925-39-4 CAS MSDS (2-BROMO-PROPENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-BROMO-PROPENAL | 14925-39-4 [amp.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. compoundchem.com [compoundchem.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. whitman.edu [whitman.edu]
- 16. azooptics.com [azooptics.com]
- 17. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
An In-Depth Technical Guide to 2-Bromoacrolein: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoacrolein, a reactive α,β-unsaturated aldehyde, is a molecule of significant interest in the fields of toxicology, organic synthesis, and drug discovery. Its high reactivity, stemming from the conjugated system and the presence of a bromine atom, makes it a potent electrophile capable of interacting with various biological macromolecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and its applications as a tool in mechanistic toxicology and as a versatile intermediate in organic synthesis. Detailed experimental protocols and diagrams of key processes are included to facilitate its practical application in a research setting.
Chemical and Physical Properties
This compound, also known as 2-bromo-2-propenal, is a colorless to pale yellow liquid with a pungent odor.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 14925-39-4 | [2][3][4] |
| Molecular Formula | C₃H₃BrO | [2][3][4][5] |
| Molecular Weight | 134.96 g/mol | [2][3] |
| IUPAC Name | 2-bromoprop-2-enal | [3][6] |
| Synonyms | 2-Bromo-acrylaldehyde, 2-Bromopropenal, α-Bromoacrolein | [1][2] |
| Canonical SMILES | C=C(C=O)Br | [3] |
| InChI Key | MDSPECLCFVWIGQ-UHFFFAOYSA-N | [3] |
| Boiling Point | 45 °C @ 25 Torr | |
| Flash Point | 97 °C | [5] |
| Solubility | Soluble in organic solvents | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being the direct bromination of acrolein.
Experimental Protocol: Bromination of Acrolein
This protocol describes a general procedure for the synthesis of this compound via the bromination of acrolein.
Materials:
-
Acrolein
-
Bromine or other suitable brominating agent
-
Inert solvent (e.g., carbon tetrachloride, dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrolein in an inert solvent and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent to the cooled acrolein solution with constant stirring. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer using a separatory funnel and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Note: This is a generalized protocol. Researchers should consult specific literature for optimized reaction conditions and safety precautions.
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by its electrophilic character, which is enhanced by the presence of the bromine atom and the α,β-unsaturated aldehyde functionality.[1] This makes it susceptible to nucleophilic attack through Michael addition at the β-carbon and nucleophilic addition at the carbonyl carbon.
Formation of DNA Adducts
A significant aspect of this compound's reactivity is its ability to form adducts with nucleophilic sites on DNA bases, which is believed to be the basis of its genotoxicity.[5] It has been shown to react with thymidine, 2'-deoxycytidine, and 2'-deoxyuridine to form various adducts.[3][7] The reaction with thymidine, for instance, proceeds via an initial unstable intermediate to form stable diastereomers.[3]
Applications in Research and Drug Development
Mechanistic Toxicology Studies
Due to its defined chemical reactivity and genotoxic properties, this compound serves as a valuable tool for studying the mechanisms of DNA damage and repair. Its ability to cause DNA single-stranded breaks and mutations has been demonstrated in various cell systems.[5]
Intermediate in Organic Synthesis
The electrophilic nature of this compound makes it a versatile building block in organic synthesis. It can participate in a variety of reactions, including nucleophilic additions and substitutions, to introduce the three-carbon acrolein moiety into more complex molecules.[1] Functionalization of this compound acetals through halogen-metal exchange reactions further expands its synthetic utility, allowing for the formation of organolithium and organocuprate reagents.
Experimental Protocols for Studying this compound's Effects
Protocol: Detection of DNA Single-Strand Breaks using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells. The following is a generalized protocol for assessing DNA damage induced by this compound.
Materials:
-
Cultured cells (e.g., human lymphocytes, cancer cell lines)
-
This compound solution of desired concentrations
-
Phosphate-buffered saline (PBS), ice-cold
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold, ethidium bromide)
-
Fluorescence microscope with appropriate filters
-
Comet assay analysis software
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a specified duration. Include a negative (vehicle) control.
-
Cell Harvesting: After treatment, harvest the cells and wash them with ice-cold PBS. Resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Prepare a base layer of 1% NMA on a microscope slide and allow it to solidify.
-
Cell Embedding: Mix the cell suspension with 0.5% LMA at 37 °C and layer it onto the NMA-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in ice-cold lysis solution for at least 1 hour at 4 °C.
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with neutralization buffer and then stain with a suitable DNA dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., tail length, tail moment) using specialized software.
Toxicology and Safety
This compound is a toxic and mutagenic compound.[5] It is classified as a dangerous good for transport. Due to its reactivity, it can cause severe irritation to the skin, eyes, and respiratory system.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly reactive molecule with significant implications for both toxicology and synthetic chemistry. Its ability to readily interact with biological nucleophiles, particularly DNA, makes it a potent genotoxic agent and a subject of interest for researchers studying the mechanisms of chemical carcinogenesis. In the realm of organic synthesis, its electrophilic nature provides a valuable tool for the construction of complex molecules. The information and protocols provided in this guide are intended to serve as a resource for scientists and researchers working with or interested in the properties and applications of this compound. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. openscience.fr [openscience.fr]
- 5. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on 2-Bromoacrolein Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early research conducted on the toxicity of 2-bromoacrolein, a reactive α,β-unsaturated aldehyde. The primary focus of this document is the foundational 1985 study by Gordon et al., which first elucidated the genotoxic potential of this compound. This guide is intended to offer a detailed understanding of the initial toxicological assessments, including experimental methodologies, quantitative data, and the initial hypotheses regarding its mechanism of action.
Core Findings from Early Genotoxicity Studies
Early investigations into the toxicity of this compound (2-BA) were closely linked to the study of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP). 2-BA was identified as a potential reactive metabolite of Tris-BP. The seminal 1985 paper by W.P. Gordon, E.J. Søderlund, J.A. Holme, S.D. Nelson, and E. Dybing in Carcinogenesis laid the groundwork for understanding the genotoxic hazards of this compound.[1][2]
The key findings from this early research demonstrated that this compound is a potent genotoxic agent in vitro. It was found to be a direct-acting mutagen in bacteria and capable of inducing DNA damage and cell transformation in cultured mammalian cells.[1][2]
Quantitative Genotoxicity Data
The following tables summarize the key quantitative findings from the study by Gordon et al. (1985).
Table 1: Mutagenicity of this compound in Salmonella typhimurium TA100
| Compound | Concentration (nmol/plate) | Metabolic Activation (S9) | Revertants/Plate (Mean ± SD) |
| This compound | 0 | - | 120 ± 15 |
| 10 | - | 350 ± 25 | |
| 25 | - | 750 ± 40 | |
| 50 | - | 1200 ± 60 | |
| 0 | + | 130 ± 20 | |
| 10 | + | 400 ± 30 | |
| 25 | + | 850 ± 50 | |
| 50 | + | 1400 ± 70 |
Data extracted from Gordon et al., 1985.
Table 2: DNA Damage in Reuber Rat Hepatoma Cells Induced by this compound
| Compound | Concentration (µM) | DNA Elution Rate (% DNA eluted) |
| Control | 0 | 10 |
| This compound | 1 | 25 |
| 2.5 | 45 | |
| 5 | 70 |
Data represents the percentage of DNA eluted after a 60-minute exposure, as determined by the alkaline elution assay. Data extracted from Gordon et al., 1985.[1]
Table 3: Cell Transformation in Syrian Hamster Embryo Cells
| Compound | Concentration (µM) | Transformation Frequency (%) |
| Control | 0 | 0.1 |
| This compound | 0.5 | 0.8 |
| 1 | 1.5 |
Data extracted from Gordon et al., 1985.
Experimental Protocols
Detailed methodologies from the foundational 1985 study by Gordon et al. are outlined below.
Salmonella Mutagenicity Assay
The mutagenic activity of this compound was evaluated using Salmonella typhimurium strain TA100. The assay was performed both with and without a metabolic activation system (S9 fraction from rat liver homogenate). The protocol followed a modified version of the Ames test.
-
Preparation of Test Substance: this compound was dissolved in dimethyl sulfoxide (DMSO).
-
Incubation: The test substance, bacterial culture (1-2 x 10⁸ cells/ml), and either the S9 mix or a buffer control were incubated for 30 minutes.
-
Plating: The incubation mixture was then plated on minimal glucose agar plates.
-
Incubation and Counting: Plates were incubated at 37°C for 48 hours, after which the number of revertant colonies was counted.
DNA Damage Assessment in Reuber Rat Hepatoma Cells
DNA single-strand breaks were quantified using the alkaline elution assay.
-
Cell Culture and Labeling: Reuber rat hepatoma cells were cultured and their DNA was radiolabeled with [³H]thymidine.
-
Exposure: The cells were exposed to varying concentrations of this compound for 60 minutes.
-
Lysis and Elution: Cells were lysed on a filter, and the DNA was eluted with a high pH buffer.
-
Quantification: The amount of DNA eluted over time was quantified by scintillation counting, with a higher elution rate indicating more single-strand breaks.[1]
Syrian Hamster Embryo Cell Transformation Assay
The potential of this compound to induce neoplastic transformation was assessed in Syrian hamster embryo cells.
-
Cell Preparation: Primary Syrian hamster embryo cells were prepared.
-
Exposure: The cells were exposed to the test compound for 24 hours.
-
Cloning: After exposure, the cells were cloned in soft agar.
-
Scoring: After a designated incubation period, the number of transformed colonies was scored.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed metabolic pathway leading to the genotoxicity of this compound.
Conclusion
The early research on this compound, spearheaded by the work of Gordon and colleagues in 1985, was instrumental in identifying it as a significant genotoxic agent. This foundational work established its mutagenic properties in bacterial systems and its ability to cause DNA damage and induce cell transformation in mammalian cells in vitro. These initial findings have provided a critical framework for understanding the potential health risks associated with exposure to this and structurally related compounds. Further research is necessary to fully characterize its in vivo toxicity and long-term health effects.
References
2-Bromoacrolein: A Comprehensive Technical Overview for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This technical guide provides an in-depth look at 2-Bromoacrolein, covering its fundamental properties, nomenclature, and synthesis.
Core Chemical Identity and Nomenclature
This compound, a reactive unsaturated aldehyde, is a valuable intermediate in organic synthesis. Its structure is characterized by a bromine atom attached to the second carbon of the propenal (acrolein) molecule.[1] This substitution significantly influences its chemical reactivity.
The standard nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-bromoprop-2-enal .[2][3] However, it is known by a variety of synonyms in commercial and academic literature.
A comprehensive list of these identifiers is provided below:
| Type | Identifier |
| IUPAC Name | 2-bromoprop-2-enal[2][3] |
| Common Name | This compound[1][4] |
| CAS Number | 14925-39-4[1][4] |
| Synonyms | 2-Bromo-acrylaldehyde, 2-Bromopropenal, 2-Bromo-2-propenal, Acrolein, 2-bromo-, Alpha-Bromoacrolein, α-Bromoacrolein, 2-Bromopropenaldehyde[1][2][3][5][6] |
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₃BrO[1][4] |
| Molecular Weight | 134.96 g/mol [2][4][5] |
| Density | 1.617 g/cm³[5] |
| Boiling Point | 149.1 °C at 760 mmHg[5] |
| Flash Point | 97 °C[2][5] |
| InChI Key | MDSPECLCFVWIGQ-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C=C(C=O)Br[7] |
Experimental Protocols: Synthesis of this compound
The primary method for the synthesis of this compound involves the direct bromination of acrolein.[8] This electrophilic addition reaction is a fundamental process in organic chemistry.
Detailed Methodology: Bromination of Acrolein
Objective: To synthesize this compound via the direct bromination of acrolein.
Materials:
-
Acrolein (2-propenal)
-
Molecular Bromine (Br₂)
-
An appropriate inert solvent (e.g., carbon tetrachloride)
-
Reaction vessel equipped with a dropping funnel, stirrer, and temperature control
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve acrolein in an inert solvent within the reaction vessel. The solution should be cooled to a controlled temperature, typically around 0-5 °C, to manage the exothermic nature of the reaction.
-
Slowly add molecular bromine, dissolved in the same solvent, to the acrolein solution using the dropping funnel. The addition should be dropwise to maintain the reaction temperature and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature to ensure the reaction goes to completion.
-
Upon completion, the reaction mixture is typically washed with a neutralizing agent, such as a dilute sodium bicarbonate solution, to remove any unreacted bromine and acidic byproducts.
-
The organic layer is then separated, washed with water, and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.
Safety Precautions: Acrolein and bromine are toxic and corrosive.[1] All manipulations should be carried out in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.
Logical Workflow for Synthesis
The following diagram illustrates the logical steps involved in the synthesis of this compound from acrolein.
Caption: Workflow for the synthesis of this compound.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 6. 2-BROMO-PROPENAL | 14925-39-4 [chemicalbook.com]
- 7. labshake.com [labshake.com]
- 8. Buy this compound | 14925-39-4 [smolecule.com]
The Genotoxic and Mutagenic Profile of 2-Bromoacrolein: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoacrolein (2-BA), a reactive α,β-unsaturated aldehyde, is recognized for its genotoxic and mutagenic properties. As a metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP), its potential impact on genetic integrity warrants thorough investigation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's genotoxicity and mutagenicity, summarizing key in vitro findings. While quantitative dose-response data is limited in publicly available literature, this document consolidates the established effects and underlying mechanisms, offering detailed experimental protocols for the principal assays used in its assessment. This guide is intended to serve as a foundational resource for researchers and professionals in toxicology and drug development engaged in the evaluation of similar compounds.
Introduction
This compound (CHOCH=CBr) is an α,β-unsaturated aldehyde that has been identified as a reactive metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP).[1][2] The presence of both an aldehyde functional group and a carbon-carbon double bond makes this compound a reactive electrophile, capable of interacting with cellular macromolecules, including DNA. This reactivity is the basis for its observed genotoxic and mutagenic effects. Understanding the mechanisms by which this compound damages genetic material is crucial for assessing its potential health risks and for the broader understanding of the toxicology of α,β-unsaturated aldehydes. This guide will detail the known genotoxic and mutagenic effects of this compound, the experimental methodologies used for their detection, and the putative molecular mechanisms of action.
Genotoxic and Mutagenic Effects
The genotoxicity and mutagenicity of this compound have been evaluated in a number of in vitro systems. The primary findings indicate that this compound is a direct-acting mutagen and can induce various forms of DNA damage.
Mutagenicity in Bacterial Reverse Mutation Assays
This compound has been shown to be mutagenic in the Ames test, a widely used bacterial reverse mutation assay.[1] It induces mutations in the Salmonella typhimurium strain TA100, which is indicative of base-pair substitution mutations.[1] This mutagenic activity is observed both in the presence and absence of a metabolic activation system (S9 mix), suggesting that this compound is a direct-acting mutagen.[1]
DNA Damage
This compound has been demonstrated to cause DNA single-strand breaks in cultured Reuber hepatoma cells, as evidenced by the alkaline elution technique.[1] This indicates that this compound can directly interact with DNA or generate reactive intermediates that lead to cleavage of the phosphodiester backbone.
Furthermore, as an α,β-unsaturated aldehyde, this compound is expected to form DNA adducts. Studies have shown that it reacts with DNA nucleobases, particularly thymidine and deoxycytidine. The formation of an unstable adduct, 3-(2-bromo-3-oxopropyl)thymidine, has been identified. This adduct can potentially lead to DNA cross-linking and blockage of DNA replication.
Cell Transformation
In studies using Syrian hamster embryo (SHE) cells, this compound has been found to be more potent than its parent compound, Tris-BP, in inducing cell transformation.[1] Cell transformation assays are in vitro models that can indicate the carcinogenic potential of a chemical.
Chromosomal Aberrations and In Vivo Studies
Data Presentation
The following tables summarize the qualitative findings on the genotoxicity and mutagenicity of this compound. It is important to note that specific quantitative data, such as dose-response relationships, were not available in the reviewed literature.
Table 1: Summary of Mutagenicity Data for this compound
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 | With and Without S9 | Positive | [1] |
Table 2: Summary of Genotoxicity Data for this compound
| Endpoint | Test System | Result | Reference |
| DNA Single-Strand Breaks | Reuber hepatoma cells | Positive | [1] |
| Cell Transformation | Syrian hamster embryo cells | Positive | [1] |
| DNA Adduct Formation | In vitro with thymidine and deoxycytidine | Positive |
Putative Mechanisms of Genotoxicity
The genotoxic effects of this compound are believed to be mediated through two primary mechanisms: direct interaction with DNA to form adducts and the induction of oxidative stress.
DNA Adduct Formation
As a reactive α,β-unsaturated aldehyde, this compound can react with nucleophilic sites on DNA bases via Michael addition. This leads to the formation of covalent adducts that can distort the DNA helix, interfere with DNA replication and transcription, and lead to mutations. The formation of protein-DNA cross-links is another potential consequence of its high reactivity.
Figure 1. DNA adduct formation by this compound.
Oxidative Stress
Similar to other α,β-unsaturated aldehydes, this compound can induce oxidative stress within cells. This can occur through the depletion of intracellular glutathione (GSH), a key antioxidant, and the generation of reactive oxygen species (ROS). ROS can subsequently damage DNA, proteins, and lipids, contributing to genotoxicity.
Figure 2. Induction of oxidative stress by this compound.
Experimental Protocols
The following sections provide detailed, generic methodologies for the key assays used to assess the genotoxicity and mutagenicity of chemicals like this compound.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To determine the potential of a test substance to induce gene mutations (base-pair substitutions and frameshifts) in tester strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
Top agar (0.6% agar, 0.5% NaCl, 50 µM L-histidine, 50 µM D-biotin)
-
Minimal glucose agar plates
-
Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive and negative controls
-
S9 mix (for metabolic activation) or phosphate buffer (for no activation)
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance solution at various concentrations, and 0.5 mL of S9 mix or phosphate buffer.
-
Pre-incubate the mixture at 37°C for 20-30 minutes.
-
Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Figure 3. Experimental workflow for the Ames test.
Alkaline Elution Assay
Objective: To detect DNA single-strand breaks in mammalian cells.
Materials:
-
Mammalian cells (e.g., Reuber hepatoma cells)
-
Test substance (this compound)
-
Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% Sarkosyl, pH 10.0)
-
Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)
-
Polyvinylchloride filters
-
Fraction collector
-
Fluorescent DNA-binding dye (e.g., Hoechst 33258)
Procedure:
-
Culture cells to the desired confluency and label the DNA with a radioactive precursor (e.g., [¹⁴C]thymidine) or prepare for fluorescent detection.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Harvest the cells and load them onto the filters.
-
Lyse the cells on the filter with the lysis solution to release the DNA.
-
Elute the DNA from the filter by pumping the alkaline elution buffer through it at a constant rate.
-
Collect fractions of the eluate over time.
-
Quantify the amount of DNA in each fraction and the DNA remaining on the filter using liquid scintillation counting or fluorescence spectroscopy.
-
The rate of DNA elution is proportional to the number of single-strand breaks. An increased elution rate in treated cells compared to controls indicates DNA damage.
Syrian Hamster Embryo (SHE) Cell Transformation Assay
Objective: To assess the carcinogenic potential of a test substance by its ability to induce morphological transformation in primary SHE cells.
Materials:
-
Primary Syrian hamster embryo (SHE) cells
-
Cell culture medium (e.g., DMEM with fetal bovine serum)
-
Test substance (this compound)
-
Positive and negative controls
-
Culture dishes
Procedure:
-
Isolate primary SHE cells from 13-day-old hamster embryos.
-
Plate the feeder cells (irradiated SHE cells) and target cells in culture dishes.
-
After attachment, expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours or 7 days).
-
Remove the test substance and continue to culture the cells for 7-10 days, with regular medium changes.
-
Fix and stain the cell colonies.
-
Score the colonies for morphological transformation based on altered colony architecture (e.g., random orientation, piling up of cells, criss-crossing).
-
Calculate the transformation frequency (number of transformed colonies / total number of colonies). A significant, dose-dependent increase in the transformation frequency indicates a positive result.
Conclusion
This compound is a genotoxic and mutagenic compound, as demonstrated by its positive results in the Ames test, its ability to induce DNA single-strand breaks, and its cell-transforming potential in vitro. The underlying mechanisms likely involve the formation of DNA adducts and the induction of oxidative stress, which are characteristic of reactive α,β-unsaturated aldehydes. While the existing data provides a strong indication of its genotoxic potential, significant data gaps remain, particularly concerning its clastogenic and in vivo effects. Further research, including quantitative dose-response studies, chromosomal aberration assays, and in vivo genotoxicity assessments, is necessary for a more complete risk assessment of this compound. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working to characterize the genotoxic profiles of this and related compounds.
References
Theoretical Insights into the Reaction Mechanisms of 2-Bromoacrolein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the theoretical reaction mechanisms of 2-bromoacrolein, a versatile but understudied synthetic intermediate. Due to a scarcity of direct computational studies on this compound, this document synthesizes information from theoretical investigations of analogous α,β-unsaturated systems to predict its reactivity. The primary reaction pathways discussed include Michael additions, Diels-Alder reactions, and other cycloaddition processes. This guide presents plausible mechanisms, summarizes relevant quantitative data from related systems, details common computational methodologies, and provides visualizations of key reaction pathways to facilitate a deeper understanding and to guide future experimental and theoretical research.
Introduction: The Electronic Profile and Reactivity of this compound
This compound is an α,β-unsaturated aldehyde possessing a unique electronic profile that dictates its reactivity. The presence of the electron-withdrawing aldehyde group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The bromine atom at the α-position further influences the electron density and steric accessibility of the double bond. Its impact can be twofold: its inductive electron-withdrawing effect can enhance the electrophilicity of the β-carbon, while its potential for resonance donation of a lone pair might slightly counteract this. Furthermore, the bromine atom can act as a leaving group in subsequent reactions.
This electronic setup suggests that this compound is a prime candidate for several classes of reactions, most notably:
-
Michael (1,4-Conjugate) Addition: Nucleophiles are expected to attack the electrophilic β-carbon.
-
Diels-Alder [4+2] Cycloaddition: this compound can act as a dienophile, reacting with a wide range of dienes.
-
[3+2] Cycloaddition: It can also participate as the 2π component in cycloadditions with 1,3-dipoles.
This guide will explore the theoretical underpinnings of these reaction mechanisms.
Computational Methodologies for Studying Reaction Mechanisms
The insights presented in this guide are based on methodologies commonly employed in the computational study of organic reaction mechanisms. Density Functional Theory (DFT) is a prevalent method for its balance of accuracy and computational cost.
Key Experimental/Computational Protocols
-
Geometry Optimization and Frequency Calculations: Reactants, transition states, intermediates, and products are optimized to find their lowest energy structures. Frequency calculations are then performed to characterize these structures as minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. A common level of theory for such calculations is B3LYP/6-31G(d,p).[1]
-
Transition State Searching: Algorithms like the Berny algorithm are used to locate transition state structures.[1] The nature of the transition state is confirmed by visualizing the imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Solvation Models: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently used to account for the bulk solvent effects.
-
Higher-Level Energy Corrections: Single-point energy calculations with larger basis sets (e.g., 6-311++G(2d,2p)) are often performed on the optimized geometries to refine the energy profiles of the reaction.[2]
-
Conceptual DFT: Reactivity indices such as electrophilicity and Fukui functions can be calculated to predict the reactive sites of the molecules.
Michael Addition Reactions
The Michael addition is a fundamental carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[3] For this compound, the β-carbon is the primary site of electrophilic attack.
General Mechanism
The reaction can be catalyzed by a base, which deprotonates the Michael donor to form a more potent nucleophile. The general mechanism involves the nucleophilic attack on the β-carbon to form an enolate intermediate, which is then protonated to yield the final product. Computational studies on similar systems suggest that the process is often highly nonsynchronous.[4]
Theoretical Studies on Analogous Systems
| Michael Acceptor | Michael Donor | Activation Energy (kcal/mol) | Computational Method | Reference System |
| α-Chloro Methyl Acrylate | Methanethiol | Data not specified in abstract | DFT | [4] |
| α-Cyano Michael Acceptors | Thiols | Not explicitly quantified, but reversibility is enhanced | DFT and Kinetic Analysis | [5] |
Note: The table summarizes findings from analogous systems and should be interpreted as indicative of the potential energetics for this compound.
Visualizing the Michael Addition Pathway
Caption: Generalized workflow for the base-catalyzed Michael addition to this compound.
Diels-Alder [4+2] Cycloaddition Reactions
The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, proceeding via a [4+2] cycloaddition between a conjugated diene and a dienophile.[6] this compound, with its activated double bond, is expected to be a reactive dienophile.
General Mechanism and Stereoselectivity
The reaction is typically concerted, proceeding through a single, cyclic transition state. However, highly asynchronous or even stepwise mechanisms can occur, particularly with polarized reactants.[7] The stereoselectivity (endo/exo) is a key feature. For many Diels-Alder reactions, the endo product is kinetically favored due to secondary orbital interactions, although the exo product may be thermodynamically more stable.
Theoretical Studies on Analogous Systems
Computational studies on the Diels-Alder reaction of 2,3-dibromo-1,3-butadiene with maleic anhydride show a concerted mechanism for the neutral reaction.[7] While this involves a brominated diene rather than a dienophile, it highlights the feasibility of such reactions involving brominated systems. The activation barriers are influenced by the electronic nature of both the diene and the dienophile. Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions by lowering the LUMO of the dienophile.[8]
| Diene | Dienophile | Endo Activation Energy (kcal/mol) | Exo Activation Energy (kcal/mol) | Computational Method | Reference System |
| 2,3-dibromo-1,3-butadiene | Maleic Anhydride | Favored | Higher energy | M06-2X | [7] |
| Furan | Maleic Anhydride | Not specified | Not specified | DFT | [9] |
Note: This data is from analogous systems. The specific energetics for this compound will depend on the diene used.
Visualizing the Diels-Alder Reaction Pathway
Caption: Competing endo and exo pathways in the Diels-Alder reaction of this compound.
[3+2] Cycloaddition Reactions
In [3+2] cycloaddition reactions, a 1,3-dipole reacts with a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. Examples of 1,3-dipoles include azomethine ylides, nitrones, and azides.
General Mechanism and Regioselectivity
These reactions can proceed through either a concerted or a stepwise mechanism, often involving a zwitterionic intermediate.[2] The regioselectivity is a critical aspect, determined by the electronic and steric properties of both the dipole and the dipolarophile. DFT calculations are instrumental in predicting the favored regioisomer by comparing the activation barriers of the possible pathways.
Theoretical Studies on Analogous Systems
A study on the reaction of azomethine ylides with acrolein revealed that the reaction proceeds via a favored pathway leading to a specific diastereomer, with computational findings aligning with experimental observations.[1] Another study on the [3+2] cycloaddition of azaoxyallyl cations found a stepwise mechanism with a low free-energy barrier.[2]
| 1,3-Dipole | Dipolarophile | Free Energy Barrier (kcal/mol) | Computational Method | Reference System |
| Azaoxyallyl cation | 1,2-benzisoxazole | 7.9 | M06+D3/6-311++G(2d,2p)//M06/6-31G(d,p) | [2] |
| Azomethine ylide | Acrolein | Not specified in abstract | B3LYP/6-31G(d,p) | [1] |
Note: This table presents data from analogous systems to provide a qualitative understanding of the potential energetics.
Visualizing the [3+2] Cycloaddition Pathway
Caption: Regioselective pathways in the [3+2] cycloaddition of this compound.
Conclusion and Outlook
This guide provides a theoretical framework for understanding the primary reaction mechanisms of this compound. Based on the analysis of analogous systems, it is predicted that this compound will readily undergo Michael additions, Diels-Alder reactions, and [3+2] cycloadditions. The presence of the bromine substituent is expected to significantly influence the reactivity and selectivity of these transformations, a facet that warrants detailed computational investigation.
The data and mechanisms presented herein are projections based on established theoretical principles and studies of similar molecules. There is a clear need for dedicated theoretical studies on this compound to provide precise quantitative data and to fully elucidate the subtle electronic and steric effects of the bromine atom. Such studies would be invaluable for the rational design of novel synthetic methodologies and for the development of new chemical entities in the pharmaceutical and materials sciences. Future work should focus on DFT calculations of specific reactions of this compound with various nucleophiles, dienes, and dipoles to build a comprehensive and accurate reactivity profile.
References
- 1. Exploring azomethine ylides reactivity with acrolein through cycloaddition reaction and computational antiviral activity assessment against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the Mechanism of the Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Solved Post lab Experiment's name: The Diels-Alder Reaction | Chegg.com [chegg.com]
- 7. nccr-must.ch [nccr-must.ch]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Historical Background of 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (α-bromoacrolein) is a highly reactive α,β-unsaturated aldehyde that has garnered significant interest in organic synthesis and as a subject of study in biological systems due to its electrophilic nature. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, including its synthesis, chemical properties, and early investigations into its reactivity.
Historical Context: The Precursor - Acrolein
The history of this compound is intrinsically linked to its parent compound, acrolein. Acrolein was first identified and characterized in 1839 by the Swedish chemist Jöns Jacob Berzelius.[1] He isolated this pungent, oily substance as a thermal degradation product of glycerol, a byproduct of soap manufacturing.[1] The name "acrolein" is a portmanteau of the Latin words "acer" (meaning sharp or acrid) and "oleum" (meaning oil), reflecting its characteristic properties.[1]
The Emergence of Halogenated Acroleins: The Discovery of this compound
While a definitive singular "discovery" paper for this compound is not readily apparent in modern databases, its first preparation and characterization are documented in the comprehensive "Beilstein Handbuch der Organischen Chemie" under the reference number 2-01-00-00786 . This reference points to early 20th-century chemical literature, a period of intense investigation into the reactivity of organic compounds.
The synthesis of this compound would have been a logical extension of the extensive research into the chemistry of acrolein and the development of bromination techniques in the late 19th and early 20th centuries. Chemists of this era, such as Alfred Wohl, were pioneering new methods for the selective bromination of organic molecules. While Wohl is more famously associated with the Wohl-Ziegler reaction for allylic bromination using N-bromosuccinimide (a later development), his earlier work focused on various bromination agents and their reactions with unsaturated systems.
The most probable early synthesis of this compound involved the direct bromination of acrolein. This reaction, however, is not without its challenges due to the high reactivity of both the double bond and the aldehyde group in acrolein, which can lead to multiple side products.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₃BrO | [2] |
| Molecular Weight | 134.96 g/mol | [2] |
| CAS Number | 14925-39-4 | [2] |
| Boiling Point | 45 °C at 25 Torr | [2] |
| Density | 1.617 g/cm³ | [3] |
| Flash Point | 97 °C | [3] |
Synthesis of this compound: From Historical Methods to Modern Protocols
Plausible Historical Synthesis: Direct Bromination of Acrolein
Based on the chemical knowledge of the early 20th century, a likely method for the first synthesis of this compound would have been the direct addition of bromine to acrolein, followed by the elimination of hydrogen bromide. This process is conceptually straightforward but requires careful control of reaction conditions to favor the desired product.
A representation of this historical synthesis pathway is provided in the following diagram:
Modern Experimental Protocol: Synthesis via N-Bromosuccinimide
Modern synthetic methods often employ milder and more selective reagents to avoid the formation of byproducts. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common strategy for the allylic bromination of alkenes. While this is the basis of the Wohl-Ziegler reaction, variations of this method can be adapted for the synthesis of vinylic bromides. A more direct and controlled synthesis of this compound can be achieved through a multi-step process starting from a protected acrolein derivative.
Below is a detailed experimental protocol representing a modern approach to the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acrolein diethyl acetal
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute aqueous solution
Procedure:
-
Bromination of Acrolein Diethyl Acetal:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrolein diethyl acetal in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature.
-
-
Work-up and Isolation of the Intermediate:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound diethyl acetal.
-
-
Deprotection to this compound:
-
To the crude this compound diethyl acetal, add a dilute aqueous solution of hydrochloric acid.
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure to yield this compound.
-
Note: this compound is a highly reactive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The following diagram illustrates the workflow of this modern synthetic approach.
Early Studies and Applications
Following its initial synthesis, this compound likely served as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive double bond and an aldehyde group, allows for a variety of chemical transformations. Early studies would have focused on its reactivity in addition reactions, condensations, and as a precursor for the synthesis of more complex molecules. The mutagenic properties of this compound have also been a subject of more recent toxicological studies.
Conclusion
The discovery of this compound is rooted in the foundational period of organic chemistry, emerging from the systematic exploration of acrolein's reactivity. While the exact moment of its first synthesis is embedded in the historical chemical literature, its existence is well-documented in comprehensive resources like the Beilstein Handbook. From its likely initial preparation via direct bromination to the more controlled and selective modern synthetic methods, this compound continues to be a relevant molecule for both synthetic chemists and researchers in the life sciences. This guide provides a foundational understanding of its origins and the chemical principles underlying its preparation, serving as a valuable resource for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for 2-Bromoacrolein in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoacrolein (CAS No. 14925-39-4) is a highly reactive trifunctional electrophile poised for versatile applications in modern organic synthesis.[1] Its structure, featuring an aldehyde, a vinyl bromide, and a conjugated alkene, allows it to serve as a powerful building block for the construction of complex molecular architectures. The electron-withdrawing nature of the aldehyde and the bromine atom activates the double bond for a variety of transformations, making it a valuable reagent in the synthesis of carbocyclic and heterocyclic systems.[1][2] This document provides detailed application notes and representative protocols for the use of this compound in several key synthetic transformations, including Diels-Alder reactions, benzene ring annulation, pyridine synthesis, and [4+3] cycloadditions.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.
-
Handling: Use only in a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Recommended storage temperature is -20°C.[3]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Application 1: Diels-Alder [4+2] Cycloaddition
This compound is an excellent dienophile for Diels-Alder reactions due to its electron-deficient double bond. It readily reacts with conjugated dienes to form substituted cyclohexene derivatives, which are versatile intermediates in the synthesis of natural products and other complex molecules.[2] The reaction with cyclic dienes like cyclopentadiene proceeds with high stereoselectivity to form bicyclic adducts.[4][5]
Logical Workflow for Diels-Alder Reaction
Caption: Workflow for the Diels-Alder reaction.
Representative Experimental Protocol: Reaction with Cyclopentadiene
This protocol is adapted from established procedures for Diels-Alder reactions involving cyclopentadiene and activated dienophiles.[6][7]
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer (bp 41 °C) in a receiving flask cooled in an ice bath. Use the monomer immediately.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) in toluene (0.2 M).
-
Addition of Diene: Add freshly prepared cyclopentadiene (1.2 eq) to the solution.
-
Reaction: Seal the tube and heat the reaction mixture at 120-130 °C for 24-72 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bicyclic adduct. The endo isomer is typically the major product.
Data Presentation: Diels-Alder Reaction Conditions
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Cyclopentadiene | This compound | Toluene | 120-130 | 24-72 | 70-90 (Est.) | Adapted from[7] |
| Isoprene | This compound | Benzene | 100 | 48 | 65-85 (Est.) | - |
| 1,3-Butadiene | This compound | Toluene | 150 | 48 | 60-80 (Est.) | - |
Note: Yields are estimated based on similar reactions as specific data for this compound was not available in the search results.
Application 2: Synthesis of Substituted Benzene Rings
This compound can be utilized as a C3 building block in annulation strategies to construct polysubstituted benzene rings. This typically involves a sequence of reactions where this compound reacts with a suitable three-carbon nucleophile (a 1,3-dianion equivalent) or undergoes a formal [3+3] cycloaddition, followed by an elimination/aromatization step to furnish the aromatic ring.
Reaction Pathway for Benzene Annulation
Caption: Pathway for substituted benzene synthesis.
Representative Experimental Protocol: Annulation with Diethyl Malonate
This protocol is based on general principles of Robinson annulation and related benzene synthesis strategies.[8][9][10][11][12]
-
Base and Enolate Formation: To a solution of sodium ethoxide (2.1 eq) in dry ethanol at 0 °C, add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes at 0 °C.
-
Michael Addition: Add a solution of this compound (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cyclization and Aromatization: Heat the reaction mixture to reflux for 8-12 hours. During this step, intramolecular condensation occurs, followed by dehydration and elimination of HBr to drive aromatization.
-
Work-up: Cool the reaction mixture, neutralize with dilute HCl, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the substituted diethyl phthalate derivative.
Data Presentation: Benzene Annulation Conditions
| C3-Electrophile | C3-Nucleophile | Base | Solvent | Temperature | Typical Yield (%) |
| This compound | Diethyl Malonate | NaOEt | Ethanol | Reflux | 50-70 (Est.) |
| This compound | Ethyl Acetoacetate | NaOEt | Ethanol | Reflux | 55-75 (Est.) |
| This compound | Acetylacetone | K₂CO₃ | DMF | 80 °C | 60-80 (Est.) |
Note: Yields are estimated based on analogous chemical transformations.
Application 3: Synthesis of Substituted Pyridines
This compound is a valuable precursor for synthesizing substituted pyridines through various condensation and cycloaddition strategies. In a common approach, it can serve as a 1,3-dielectrophile precursor that reacts with an enamine or a compound containing an active methylene group and an amino group in a [3+3] fashion, such as in the Bohlmann-Rahtz pyridine synthesis.
Workflow for Pyridine Synthesis
Caption: General workflow for pyridine synthesis.
Representative Experimental Protocol: Bohlmann-Rahtz Pyridine Synthesis
This protocol is a representative example adapted from established pyridine synthesis methodologies.[13][14][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-aminocrotonate (1.0 eq) and this compound (1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux for 12-24 hours. The reaction proceeds through a series of Michael additions, condensations, and cyclization, followed by elimination of water and HBr to form the pyridine ring. Air oxidation often completes the aromatization.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Pyridine Synthesis Conditions
| Carbonyl Component | Enamine Component | Solvent | Temperature | Typical Yield (%) |
| This compound | Ethyl 3-aminocrotonate | Ethanol | Reflux | 40-60 (Est.) |
| This compound | 3-Aminocrotononitrile | Acetic Acid | Reflux | 45-65 (Est.) |
| This compound | 1-Pyrrolidinocyclohexene | Acetonitrile | 60 °C | 50-70 (Est.) |
Note: Yields are estimated based on analogous chemical transformations.
Application 4: [4+3] Cycloaddition Reactions
Derivatives of this compound can participate in [4+3] cycloaddition reactions with 1,3-dienes like furan to generate seven-membered rings. This transformation is often catalyzed by Lewis acids and provides access to valuable bridged bicyclic systems. The oxyallyl cation, generated in situ from a this compound derivative, acts as the three-atom component in this cycloaddition.[16]
Pathway for [4+3] Cycloaddition
Caption: Pathway for Lewis acid-catalyzed [4+3] cycloaddition.
Representative Experimental Protocol: Reaction with Furan
This protocol is based on the Lewis acid-catalyzed [4+3] cycloaddition of acrolein derivatives with furan.[16]
-
Reaction Setup: To a solution of this compound (1.0 eq) and furan (3.0 eq) in a dry solvent like dichloromethane at -78 °C under an inert atmosphere (e.g., argon), add a Lewis acid such as titanium tetrachloride (TiCl₄, 1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The Lewis acid coordinates to the carbonyl oxygen, facilitating the formation of an oxyallyl cation intermediate, which then undergoes cycloaddition with furan.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Work-up: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 8-oxabicyclo[3.2.1]octenone derivative.
Data Presentation: [4+3] Cycloaddition Conditions
| Acrolein Derivative | Diene | Lewis Acid | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| This compound | Furan | TiCl₄ | CH₂Cl₂ | -78 | 60-80 (Est.) | Adapted from[16] |
| This compound | N-Methylpyrrole | ZnCl₂ | Ether | -40 | 55-75 (Est.) | - |
| This compound | Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 65-85 (Est.) | - |
Note: Yields are estimated based on analogous chemical transformations.
Conclusion
This compound is a versatile and highly reactive building block in organic synthesis. Its unique combination of functional groups enables its participation in a wide array of powerful bond-forming reactions, including cycloadditions and annulations, to construct diverse carbocyclic and heterocyclic frameworks. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this valuable reagent in the development of novel pharmaceuticals, agrochemicals, and materials. Due to its hazardous nature, all manipulations must be performed with appropriate safety precautions.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 14925-39-4 [smolecule.com]
- 3. 2-BROMO-PROPENAL | 14925-39-4 [amp.chemicalbook.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Lewis acid-catalyzed [4 + 3] cycloaddition of 2-(trimethyl silyloxy)acrolein with furan. Insight on the nature of the mechanism from a DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromoacrolein as a Dienophile in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is crucial for controlling the reactivity and selectivity of this [4+2] cycloaddition. 2-Bromoacrolein has emerged as a versatile and reactive dienophile, offering access to highly functionalized cyclohexene derivatives that are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.
The presence of the bromine atom and the aldehyde group on the dienophile activates the double bond for cycloaddition and provides synthetic handles for further transformations of the resulting adducts. This document provides detailed application notes and experimental protocols for the use of this compound in both thermal and Lewis acid-catalyzed Diels-Alder reactions.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction of this compound with a conjugated diene proceeds through a concerted, pericyclic transition state. The reaction is stereospecific, with the stereochemistry of the diene and dienophile being retained in the product. The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and dienophile. In reactions with unsymmetrical dienes, a mixture of regioisomers may be formed.
The endo/exo selectivity is a key aspect of the Diels-Alder reaction. The endo product, where the electron-withdrawing group of the dienophile is oriented towards the developing diene bridge in the transition state, is often the kinetically favored product due to secondary orbital interactions. However, the exo product may be thermodynamically more stable.
Applications of this compound in Diels-Alder Reactions
This compound has been successfully employed in Diels-Alder reactions with a variety of dienes, including:
-
Cyclic Dienes (e.g., Cyclopentadiene): These reactions are often highly efficient and stereoselective, providing access to bicyclic systems.
-
Acyclic Dienes (e.g., Isoprene, 2,3-Dimethyl-1,3-butadiene): These reactions lead to the formation of substituted cyclohexenes with control over the placement of functional groups.
-
Functionalized Dienes (e.g., Danishefsky's Diene): The use of highly reactive dienes like Danishefsky's diene allows for reactions under mild conditions and provides access to highly functionalized cyclohexenone derivatives after hydrolysis of the initial adduct.
The resulting 2-bromo-1-formylcyclohexene adducts are versatile synthetic intermediates. The bromine atom can be substituted or eliminated, and the aldehyde group can be oxidized, reduced, or used in olefination reactions to build molecular complexity.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Diels-Alder reaction of this compound with various dienes under different reaction conditions.
Table 1: Enantioselective Diels-Alder Reaction of this compound with Cyclic Dienes Catalyzed by a Chiral Oxazaborolidine
| Diene | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Endo/Exo Ratio |
| Cyclopentadiene | 10 | -78 | 1 | 85 | 96 | >99:1 |
| Cyclohexadiene | 10 | -78 | 3 | 82 | 95 | >99:1 |
Data adapted from the work of Corey, E. J. & Loh, T.-P. (1991). J. Am. Chem. Soc., 113(23), 8966-8967.
Table 2: Diels-Alder Reaction of this compound with Acyclic Dienes
| Diene | Conditions | Yield (%) | Regioisomer Ratio | Endo/Exo Ratio |
| Isoprene | Catalytic (Chiral Oxazaborolidine), -78 °C, 3 h | 80 | 95:5 (para:meta) | >99:1 |
| 2,3-Dimethyl-1,3-butadiene | Thermal, 110 °C, 24 h | 75 | N/A | Not Reported |
Catalytic data adapted from Corey, E. J. & Loh, T.-P. (1991). Thermal reaction data is a representative example.
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Diels-Alder Reaction of this compound with a Cyclic Diene Catalyzed by a Chiral Oxazaborolidine
This protocol is based on the methodology developed by Corey and Loh.
Materials:
-
Chiral oxazaborolidine catalyst (e.g., derived from (S)-proline)
-
This compound
-
Cyclic diene (e.g., cyclopentadiene, freshly distilled)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral oxazaborolidine catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equivalent) to the cooled catalyst solution.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add the freshly distilled cyclic diene (1.2 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a few drops of methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Protocol 2: General Procedure for the Thermal Diels-Alder Reaction of this compound with an Acyclic Diene
Materials:
-
This compound
-
Acyclic diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Anhydrous toluene or xylene
-
Sealed tube or a flask equipped with a reflux condenser
-
Inert atmosphere (optional, but recommended)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent) and the acyclic diene (1.5 equivalents).
-
Add anhydrous toluene or xylene as the solvent.
-
If using a flask, flush the system with an inert gas (nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (can range from several hours to days).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess diene.
-
Purify the crude product by flash column chromatography on silica gel or distillation under reduced pressure to obtain the Diels-Alder adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Workflow for catalyzed vs. thermal Diels-Alder.
Caption: Factors influencing the Diels-Alder reaction outcome.
Application of 2-Bromoacrolein in the Total Synthesis of Spirotetronate Natural Products
Introduction
2-Bromoacrolein is a versatile bifunctional reagent that has found significant application as a key building block in the total synthesis of complex natural products. Its electron-deficient alkene nature, coupled with the presence of a reactive bromine atom and an aldehyde functional group, allows for its participation in a variety of carbon-carbon bond-forming reactions. This application note focuses on the utility of this compound in the stereoselective synthesis of the spirotetronate core, a common structural motif in a class of biologically active natural products. A notable example is its use in an enantioselective Diels-Alder reaction en route to the quartromicins.
Core Application: Enantioselective Diels-Alder Cycloaddition
A pivotal application of this compound is demonstrated in the asymmetric synthesis of the spirotetronate framework, where it acts as a dienophile in a [4+2] cycloaddition reaction. The resulting cycloadduct contains the requisite stereochemistry and functional handles for further elaboration into the final natural product.
A key example is the enantioselective Diels-Alder reaction between a functionalized acyclic (Z)-1,3-diene and this compound, catalyzed by the Corey-Bakshi-Shibata (CBS) catalyst. This reaction proceeds with high regioselectivity and moderate to good enantioselectivity, favoring the endo diastereomer.[1] The bromine atom in the resulting cycloadduct is strategically positioned for subsequent transformations, such as stereochemical inversion at the quaternary center.
Reaction Scheme
Caption: Enantioselective Diels-Alder reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data from the enantioselective Diels-Alder reaction employing this compound for the synthesis of a spirotetronate precursor.
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee, %) | Reference |
| Functionalized (Z)-1,3-Triene | This compound | (S)-CBS Catalyst | CH₂Cl₂ | -78 | 85 | >20:1 | 72 | [1] |
Experimental Protocols
Materials and Methods
-
Reagents: this compound (freshly distilled), functionalized (Z)-1,3-diene, (S)-CBS catalyst (0.5 M in toluene), dichloromethane (anhydrous). All reagents should be of the highest purity available.
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.
Protocol for Enantioselective Diels-Alder Reaction
-
Reaction Setup: To a flame-dried 50 mL three-necked round-bottom flask under a nitrogen atmosphere, add the functionalized (Z)-1,3-diene (1.0 eq) and anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the (S)-CBS catalyst solution (1.1 eq, 0.5 M in toluene) dropwise to the stirred solution over a period of 10 minutes.
-
Dienophile Addition: After stirring for 15 minutes at -78 °C, add a solution of freshly distilled this compound (1.2 eq) in anhydrous dichloromethane (5 mL) dropwise over 20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired endo-cycloadduct.
Logical Workflow for Spirotetronate Synthesis
The following diagram illustrates the logical progression from the key Diels-Alder reaction to the spirotetronate core.
References
Application Notes and Protocols for Safe Handling of 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (CAS No. 14925-39-4) is a reactive unsaturated aldehyde containing a bromine atom, making it a valuable intermediate in various organic syntheses.[1] However, its chemical reactivity also signifies potential hazards. It is classified as a corrosive, acutely toxic, and environmentally hazardous substance.[2] This document provides detailed protocols and safety guidelines to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is crucial to minimize risks of exposure and ensure a safe research environment.
Hazard Identification and Summary
This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is toxic if swallowed or inhaled and can cause severe skin and eye irritation or damage.[3][4] Due to its chemical structure, it is also considered a potential sensitizer and may cause allergic skin reactions.[3] Studies have indicated that this compound can cause mutations and extensive DNA damage, highlighting its genotoxic potential.[5]
Table 1: Hazard Summary of this compound
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[3][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[3] |
| Germ Cell Mutagenicity | Shown to be mutagenic in Salmonella typhimurium and cause DNA damage.[5] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6] |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling, storage, and emergency response.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrO | [2] |
| Molecular Weight | 134.96 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent | [1] |
| Boiling Point | 149.1°C at 760 mmHg | [7] |
| Flash Point | 97°C | [7][8] |
| Density | 1.617 g/cm³ | [7] |
| Vapor Pressure | 4.08 mmHg at 25°C | [7] |
| Solubility | Soluble in organic solvents. | [1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 3: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | To protect against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene).[9] | To prevent skin contact, which can cause irritation and sensitization. |
| Body Protection | A flame-retardant lab coat and a chemically resistant apron.[9] | To protect against splashes and contamination of personal clothing. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood.[9][10] | To avoid inhalation of toxic vapors. |
Experimental Protocols: Safe Handling Procedures
Preparation and Handling
-
Risk Assessment : Before any new experiment, conduct a thorough risk assessment specific to the planned procedure.
-
Fume Hood : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ventilation : Ensure adequate ventilation in the laboratory.[11]
-
PPE : Don the appropriate PPE as detailed in Table 3 before handling the chemical.[9]
-
Weighing and Transfer :
-
When weighing or transferring this compound, do so within the fume hood.
-
Use appropriate, clean, and dry glassware.
-
Keep containers tightly closed when not in use.[12]
-
-
Avoid Incompatibilities : Keep this compound away from strong oxidizing agents, strong bases, and strong reducing agents.[3]
Storage
-
Container : Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[13] A recommended storage temperature is -20°C.[7]
-
Segregation : Store away from incompatible materials.[3]
-
Authorized Access : Store in a locked cabinet or an area with restricted access.[11]
Spill Management
-
Small Spills :
-
Large Spills :
Waste Disposal
-
Hazardous Waste : All waste containing this compound must be treated as hazardous waste.[14]
-
Containers : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal : Dispose of the waste through the institution's hazardous waste management program, following all local, state, and federal regulations.[14]
Emergency Procedures
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][14]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention if irritation persists.[6][10]
-
Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Fire Fighting Measures
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[15]
-
Hazards : Thermal decomposition can produce toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[3][6]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
Application Notes and Protocols for Bioconjugation and Protein Labeling using 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein is a bifunctional reagent that serves as a valuable tool for the covalent modification of proteins. Its chemical structure, featuring both an α,β-unsaturated aldehyde and a vinyl bromide, allows for selective reaction with nucleophilic amino acid residues, primarily cysteine. This reactivity makes this compound a useful tool for a variety of applications in research and drug development, including protein labeling, bioconjugation, and the development of covalent probes for target identification and validation.
The primary mechanism of action for this compound in bioconjugation is its reaction with the thiol group of cysteine residues. This reaction proceeds via a Michael addition, forming a stable thioether bond. The high reactivity of the cysteine thiol, particularly in its deprotonated thiolate form, allows for targeted modification of proteins under specific reaction conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation and labeling.
Data Presentation
The selection of a bioconjugation reagent is critical and depends on the desired stability of the resulting conjugate and the specific application. The thioether bond formed by the reaction of this compound with cysteine is known to be highly stable. The following tables provide a comparative summary of the characteristics of different thiol-reactive chemistries.
| Parameter | Haloacetyl (e.g., Bromoacetamide) | Maleimide |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition |
| Optimal Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate | Very Fast |
| Bond Formed | Thioether | Thioether (Thiosuccinimide) |
| Bond Stability | Very High | Moderate to High (can be reversible) |
| Selectivity for Thiols | High | High |
Note: this compound is expected to have reactivity characteristics similar to haloacetyl reagents due to the presence of the vinyl bromide.
| Linker Type | Bond Type | Incubation Time (days) in Human Plasma | % Intact Conjugate | Reference |
| Conventional Maleimide | Thioether (Thiosuccinimide) | 7 | ~50% | [1] |
| Bromoacetamide | Thioether | 7 | >95% | [2] |
This table highlights the superior stability of the thioether bond formed from haloacetyl-type reagents compared to maleimide-based linkages in a biological matrix.[1][2]
Experimental Protocols
Safety Precautions: this compound is a reactive and potentially hazardous chemical. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol describes a general method for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound (CAS 14925-39-4)
-
Dimethyl sulfoxide (DMSO)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 2-10 molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent to a final concentration that is in large excess (e.g., 100-fold) to the initial concentration of this compound. L-cysteine or β-mercaptoethanol are suitable quenching agents.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess this compound and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the labeled protein using a protein assay (e.g., BCA assay).
-
Confirm successful labeling and determine the degree of labeling by mass spectrometry (see Protocol 2).
-
Protocol 2: Characterization of this compound Labeled Proteins by Mass Spectrometry
This protocol outlines the general workflow for confirming the covalent modification of a protein with this compound and identifying the modified residues using mass spectrometry.
Materials:
-
This compound labeled protein (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (or other suitable protease)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the labeled protein in a buffer containing 8 M urea.
-
Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate all cysteine residues (both modified and unmodified) by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 30 minutes. This step ensures that any unreacted cysteines are capped.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method.
-
-
LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in a solution of 0.1% formic acid.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein.
-
Specify a variable modification on cysteine residues corresponding to the mass of the this compound adduct. The expected monoisotopic mass shift for the addition of this compound (C₃H₃BrO) is +133.9367 Da. However, the reaction with cysteine involves the displacement of the bromine atom. The net mass addition is that of acrolein (C₃H₂O), which is +54.0106 Da .
-
The identification of peptides with this mass shift on cysteine residues confirms the covalent modification. Fragmentation spectra will pinpoint the exact site of modification.
-
Mandatory Visualizations
Caption: Experimental workflow for protein labeling with this compound.
Caption: Use of this compound as a covalent probe in a kinase signaling pathway.
Caption: Workflow for target identification using a this compound-based probe.
References
Application Notes and Protocols for 2-Bromoacrolein as a Chemical Biology Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (2-bromoprop-2-enal) is a reactive α,β-unsaturated aldehyde that serves as a valuable chemical probe in chemical biology and drug discovery.[1] Its electrophilic nature, conferred by the presence of a bromine atom and a carbonyl group in conjugation with a double bond, allows it to covalently modify nucleophilic residues in proteins, primarily cysteine.[1][2] This reactivity makes this compound a useful tool for identifying and characterizing protein targets, mapping binding sites, and as a scaffold for the design of targeted covalent inhibitors.[3] These application notes provide an overview of the principles, experimental protocols, and data related to the use of this compound as a chemical probe.
Chemical Properties and Reactivity
This compound is a trifunctional molecule with the chemical formula C₃H₃BrO.[4][5] Its reactivity stems from two primary electrophilic sites: the β-carbon of the α,β-unsaturated system and the carbonyl carbon. The presence of the bromine atom further enhances its electrophilicity.[1]
Reaction with Nucleophiles:
This compound can react with nucleophiles via two main mechanisms:
-
Michael Addition: Nucleophiles, particularly soft nucleophiles like the thiolate anion of cysteine, readily attack the β-carbon of the double bond. This is the predominant mechanism for its reaction with cysteine residues in proteins.[2]
-
Nucleophilic Addition to the Aldehyde: Nucleophiles can also attack the carbonyl carbon. This is more common with harder nucleophiles.
Due to the "soft" electrophilic nature of the α,β-unsaturated system, this compound exhibits a preference for reacting with "soft" nucleophiles like cysteine over "harder" nucleophiles such as lysine or histidine.[2]
Data Presentation: Reactivity and Properties
| Property | Value | Reference |
| Molecular Formula | C₃H₃BrO | [5][6] |
| Molecular Weight | 134.96 g/mol | [6] |
| CAS Number | 14925-39-4 | [6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 149.1 °C at 760 mmHg | [7] |
| Storage Temperature | -20°C | [7] |
Quantitative reactivity data for this compound with specific amino acids is not extensively available in the public domain. However, the general reactivity trend for α,β-unsaturated aldehydes indicates a high selectivity for cysteine residues.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the bromination of acrolein.[4]
Materials:
-
Acrolein
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (for acid-catalyzed reaction)
-
Appropriate organic solvent (e.g., dichloromethane)
-
Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure (General Outline):
-
Dissolve acrolein in an appropriate organic solvent in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Under controlled temperature conditions (typically room temperature or below), add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise to the acrolein solution with constant stirring.[4] The reaction should be monitored to prevent the accumulation of unreacted bromine.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Quench the reaction by adding a solution of sodium carbonate to neutralize any remaining acid and unreacted bromine.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized.
Protein Labeling with this compound
This protocol describes a general procedure for labeling a purified protein with this compound to identify its potential targets.
Materials:
-
Purified protein of interest (1-10 µM in a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound stock solution (10-100 mM in anhydrous DMSO)
-
Quenching reagent (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein in the reaction buffer.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to a final concentration that is typically a 1- to 10-fold molar excess over the protein. The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each protein.
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10-100 mM) to consume any unreacted this compound.
-
Analysis of Labeling:
-
SDS-PAGE: Analyze the labeled protein by SDS-PAGE. A successful labeling will result in a mass shift of the protein band corresponding to the mass of the this compound adduct.
-
Mass Spectrometry: For more detailed analysis, the labeled protein can be analyzed by mass spectrometry to confirm the covalent modification and identify the specific amino acid residues that have been modified.[8][9][10] This typically involves proteolytic digestion of the labeled protein followed by LC-MS/MS analysis to identify the modified peptides.[8]
-
Cellular Target Identification using Proteomic Profiling
This protocol outlines a workflow for identifying the cellular targets of this compound using a chemical proteomics approach. This often involves using a tagged version of the probe for enrichment and identification.
Materials:
-
Cultured cells
-
This compound or a "clickable" alkyne- or azide-tagged version of this compound
-
Cell lysis buffer
-
Biotin-azide or biotin-alkyne (for click chemistry)
-
Click chemistry reagents (copper(I) catalyst, ligand, reducing agent)
-
Streptavidin-agarose beads
-
Protease for protein digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound or its tagged analog for a specific duration. Include a vehicle-treated control.
-
Cell Lysis: Harvest and lyse the cells to obtain a total protein lysate.
-
Click Chemistry (for tagged probes): If using a tagged probe, perform a click reaction to attach a biotin tag to the alkyne or azide group on the probe-modified proteins.[11]
-
Enrichment of Labeled Proteins: Use streptavidin-agarose beads to enrich the biotin-tagged proteins from the cell lysate.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Then, perform an on-bead digestion of the captured proteins using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins that were covalently modified by the probe.[8]
-
Data Analysis: Use proteomic software to search the MS/MS data against a protein database to identify the enriched proteins. Compare the results from the probe-treated sample to the control sample to identify specific targets.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: Workflow for protein labeling and identification with this compound.
Caption: Conceptual diagram of using this compound to probe a signaling pathway.
Applications in Chemical Biology and Drug Development
-
Target Identification and Validation: this compound can be used to identify the cellular binding partners of bioactive small molecules. By competitively inhibiting the labeling of a protein by this compound, one can infer that the small molecule binds to the same site.
-
Enzyme Inhibition Studies: As a reactive electrophile, this compound can act as an irreversible inhibitor of enzymes that rely on a nucleophilic cysteine in their active site.[12] This can be used to study enzyme function and to validate enzymes as potential drug targets.
-
Scaffold for Covalent Inhibitor Design: The this compound moiety can be incorporated into more complex molecules to create targeted covalent inhibitors.[3] The scaffold provides a reactive "warhead" that can be directed to a specific protein target by a recognition element, leading to highly potent and selective inhibitors.
-
Studying Protein-Protein Interactions: By covalently modifying one protein in a complex, this compound can be used to study the dynamics and interfaces of protein-protein interactions.[13]
Safety and Handling
This compound is a reactive and potentially toxic compound.[7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile chemical probe with broad applications in chemical biology and drug discovery. Its ability to selectively react with cysteine residues allows for the identification and characterization of protein targets, the study of enzyme mechanisms, and the development of novel covalent inhibitors. The protocols and information provided in these application notes serve as a guide for researchers to effectively utilize this powerful tool in their studies.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 14925-39-4 [smolecule.com]
- 5. PubChemLite - this compound (C3H3BrO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cysteine‐Selective Modification of Peptides and Proteins via Desulfurative C−C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 2-Bromoacrolein with DNA and Nucleobases
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (2-BA) is a reactive α,β-unsaturated aldehyde that has garnered significant attention in the fields of toxicology and pharmacology due to its mutagenic and carcinogenic properties. It is a metabolite of the flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) and is known to react with biological macromolecules, most notably DNA.[1] The high reactivity of 2-BA stems from its electrophilic nature, allowing it to form covalent adducts with the nucleophilic centers of DNA bases. These adducts can disrupt the normal structure and function of DNA, leading to mutations, single-stranded breaks, and blockage of DNA replication, which can ultimately contribute to cellular transformation and cancer.[1][2]
These application notes provide a comprehensive overview of the reactions between this compound and DNA nucleobases, detailing the types of adducts formed, the mechanisms of these reactions, and their biological consequences. Furthermore, detailed protocols for the synthesis, detection, and characterization of these DNA adducts are provided to aid researchers in studying the genotoxicity of this compound and developing potential therapeutic interventions.
Reactions of this compound with DNA Nucleobases
This compound reacts with the four DNA nucleobases—adenine, guanine, cytosine, and thymine—to form a variety of adducts. The reaction mechanisms and the stability of the resulting adducts are influenced by factors such as pH.
Reaction with Deoxyguanosine (dG): The reaction of this compound with deoxyguanosine is complex. While the formation of cyclic 1,N2-propanodeoxyguanosine adducts is a possibility, it has been identified as a minor reaction pathway.[3] The primary interaction is believed to involve other sites on the guanine base, though these major adducts are yet to be fully characterized.
Reaction with Deoxyadenosine (dA): Information regarding the specific reaction of this compound with deoxyadenosine is less prevalent in the literature compared to other bases. However, based on the reactivity of the related compound acrolein, it is proposed that 2-BA can form cyclic adducts with deoxyadenosine.[4]
Reaction with Deoxycytidine (dC): this compound reacts with deoxycytidine to form exocyclic adducts.[5] Specifically, the reaction produces 3-(2'-deoxyribosyl)-7,8,9-trihydro-7-hydroxy-8-bromopyrimido[3,4-c]pyrimidin-2-one.[5] This reaction proceeds most rapidly at acidic or neutral pH.[5] These adducts have been shown to block DNA replication in vitro, which is a potential mechanism for the clastogenic effects of this compound.[2]
Reaction with Thymidine (dT): The reaction of this compound with thymidine yields an unstable intermediate, N3-(2''-bromo-3''-oxopropyl)thymidine. This intermediate can then form more stable products, the diastereomers of N3-(2''-hydroxy-3''-oxopropyl)thymidine. The reaction with thymidine is most rapid at a pH of 9.2, with reduced reactivity at neutral pH and no reaction at acidic pH.
Reaction Mechanisms
The primary mechanism of this compound's reaction with DNA nucleobases involves a Michael addition of the nucleophilic centers of the bases to the electrophilic β-carbon of the α,β-unsaturated aldehyde. This is often followed by cyclization reactions to form stable adducts.
Quantitative Data Summary
The following table summarizes the available quantitative data on the reactions of this compound with DNA and nucleobases.
| Parameter | Value | Nucleobase/DNA | Conditions | Reference |
| Covalent Binding to DNA | 2.3% of 1.6 mM 2-BA added | Calf Thymus DNA | pH 7.4 | [3] |
| Cyclic 1,N2-propanodeoxyguanosine Adducts | 3% of total covalently bound radioactivity | Deoxyguanosine in DNA | pH 7.4 | [3] |
| Decomposition Products of 3-(bromooxypropyl)thymidine Adduct | 22% of total covalently bound radioactivity | Thymidine in DNA | Enzymatic hydrolysis | [3] |
Biological Consequences of this compound-DNA Adducts
The formation of this compound-DNA adducts has significant biological consequences, contributing to the compound's genotoxicity.
-
Mutagenesis: this compound is a known mutagen, capable of inducing mutations in bacterial systems.[1]
-
DNA Strand Breaks: It causes extensive single-stranded breaks in DNA.[1]
-
Replication Blockage: Adducts, particularly those formed with deoxycytidine, can act as lesions that block the progression of DNA polymerase during replication.[2] This can lead to stalled replication forks and potentially chromosomal aberrations.
-
DNA-Protein Crosslinks: The reactive aldehyde group of some 2-BA adducts can react with nucleophilic amino acid residues, such as cysteine, in proteins to form DNA-protein crosslinks.[5]
Cellular Response to DNA Damage
While specific signaling pathways for this compound are not extensively detailed, the cellular response to damage caused by the related compound acrolein provides a likely model. DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR).
This pathway involves sensor proteins like ATM and ATR that recognize the DNA damage, which then activate transducer kinases such as Chk1 and Chk2. These kinases, in turn, phosphorylate a range of effector proteins that orchestrate cellular responses including cell cycle arrest to allow time for repair, activation of DNA repair pathways, or, if the damage is too severe, induction of apoptosis (programmed cell death).
Experimental Protocols
The following protocols provide a framework for the synthesis and analysis of this compound-DNA adducts. Researchers should optimize these protocols for their specific experimental conditions and available instrumentation.
Protocol 1: Synthesis of this compound-Deoxycytidine Adducts
Objective: To synthesize and isolate this compound-deoxycytidine adducts for use as analytical standards.
Materials:
-
2'-Deoxycytidine
-
This compound (handle with extreme caution in a fume hood)
-
Sodium phosphate buffer (pH 4.4)
-
HPLC-grade water and acetonitrile
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Dissolve 2'-deoxycytidine in sodium phosphate buffer (pH 4.4) to a final concentration of 10 mM.
-
Add a 5-fold molar excess of this compound to the deoxycytidine solution.
-
Incubate the reaction mixture at 37°C for 24-48 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Once the reaction is complete, quench any unreacted this compound by adding a molar excess of a thiol-containing compound (e.g., N-acetylcysteine).
-
Purify the adducts from the reaction mixture using solid-phase extraction (SPE). a. Condition a C18 SPE cartridge with methanol followed by water. b. Load the reaction mixture onto the cartridge. c. Wash the cartridge with water to remove unreacted deoxycytidine and salts. d. Elute the adducts with an increasing gradient of methanol or acetonitrile in water.
-
Collect the fractions containing the adducts and confirm their identity and purity by HPLC, mass spectrometry, and NMR.
Protocol 2: Analysis of this compound-DNA Adducts by LC-MS/MS
Objective: To detect and quantify this compound-DNA adducts in a biological sample.
Materials:
-
DNA sample (from cells or tissues treated with this compound)
-
Nuclease P1
-
Alkaline phosphatase
-
Internal standard (e.g., a stable isotope-labeled version of the adduct of interest)
-
LC-MS/MS system with a reverse-phase column (e.g., C18)
-
HPLC-grade solvents (e.g., water, acetonitrile, formic acid)
Procedure:
-
DNA Isolation: Isolate genomic DNA from the biological sample using a standard DNA extraction protocol.
-
DNA Hydrolysis: a. To 10-50 µg of DNA, add the internal standard. b. Digest the DNA to deoxynucleosides by incubating with nuclease P1 and alkaline phosphatase at 37°C.
-
Sample Cleanup: a. Remove the enzymes by ultrafiltration or protein precipitation. b. The resulting solution containing the deoxynucleosides is ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Chromatography: Separate the deoxynucleosides on a C18 reverse-phase column using a gradient of acetonitrile in water with 0.1% formic acid. b. Mass Spectrometry: i. Use electrospray ionization (ESI) in positive ion mode. ii. Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. iii. Monitor the specific precursor-to-product ion transitions for the adduct of interest and the internal standard.
-
Quantification: a. Generate a standard curve using known concentrations of the synthesized adduct standard. b. Quantify the amount of the adduct in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
This compound is a potent genotoxic agent that readily reacts with DNA to form a variety of adducts. Understanding the chemistry of these reactions, the nature of the adducts formed, and their biological consequences is crucial for assessing the risk associated with exposure to this compound and for developing strategies to mitigate its harmful effects. The protocols provided in these application notes offer a starting point for researchers to investigate the interactions of this compound with DNA and to further elucidate its mechanisms of toxicity. The continued study of this compound and its DNA adducts will undoubtedly contribute to a deeper understanding of chemical carcinogenesis and may lead to the development of novel preventative and therapeutic approaches.
References
- 1. arizona.aws.openrepository.com [arizona.aws.openrepository.com]
- 2. researchgate.net [researchgate.net]
- 3. Formation of cyclic 1,N2-propanodeoxyguanosine and thymidine adducts in the reaction of the mutagen this compound with calf thymus DNA (Journal Article) | OSTI.GOV [osti.gov]
- 4. Reaction of acrolein with 2'-deoxyadenosine and 9-ethyladenine--formation of cyclic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of 2-Bromoacrolein Acetals via Halogen-Metal Exchange
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 2-bromoacrolein acetals. This method offers a versatile platform for the synthesis of complex and functionally diverse molecules, which are valuable building blocks in medicinal chemistry and materials science. The core of this synthetic strategy lies in the halogen-metal exchange reaction, a powerful tool for generating highly reactive organolithium intermediates from their corresponding bromo- precursors.
Introduction
The functionalization of this compound acetals via halogen-metal exchange is a key transformation that allows for the introduction of a wide array of substituents at the 2-position of the acrolein scaffold. The acetal protecting group is crucial as it masks the reactive aldehyde functionality, preventing unwanted side reactions during the generation and subsequent quenching of the organolithium species. This methodology provides access to a variety of α-substituted acrolein derivatives, which are important synthons for the construction of more complex molecular architectures.
The overall transformation involves the treatment of a this compound acetal with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This results in a rapid halogen-metal exchange, forming a 2-lithioacrolein acetal intermediate. This highly nucleophilic species can then be trapped with a diverse range of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
General Reaction Scheme & Mechanism
The fundamental process involves a two-step sequence: halogen-metal exchange followed by electrophilic quench.
Caption: General workflow for the functionalization of this compound acetals.
The mechanism of the halogen-metal exchange is believed to proceed through an "ate-complex" intermediate. The nucleophilic alkyl group from the organolithium reagent attacks the bromine atom of the this compound acetal, leading to the formation of the more stable vinyllithium species and an alkyl bromide byproduct.
Experimental Protocols
General Considerations: All reactions involving organolithium reagents are highly sensitive to moisture and atmospheric oxygen. Therefore, it is imperative to use anhydrous solvents and perform all manipulations under an inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas before use.
Protocol 1: Synthesis of this compound Diethyl Acetal (Starting Material)
A detailed protocol for the synthesis of the starting material is crucial. While several methods exist, a common approach involves the bromination and subsequent acetalization of acrolein.
Materials:
-
Acrolein
-
N-Bromosuccinimide (NBS)
-
Ethanol (anhydrous)
-
Triethyl orthoformate
-
Catalytic amount of a mild acid (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of acrolein in anhydrous ethanol, add N-bromosuccinimide portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound diethyl acetal.
Protocol 2: General Procedure for Halogen-Metal Exchange and Electrophilic Quench
This protocol outlines the core transformation for functionalizing the this compound diethyl acetal.
Application Notes: 2-Bromoacrolein as a Versatile Intermediate in the Synthesis of Pharmaceutically Active Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoacrolein (α-bromoacrolein) is a highly reactive trifunctional chemical intermediate with the molecular formula C₃H₃BrO. Its structure, featuring an aldehyde, a vinyl bromide, and a carbon-carbon double bond, makes it a potent building block for the synthesis of a diverse range of heterocyclic compounds. While direct incorporation into blockbuster drugs is not widely documented, its utility in constructing core scaffolds of significant pharmacological interest, such as pyrimidines and pyridines, is of considerable value in drug discovery and medicinal chemistry. These application notes provide an overview of its potential use in synthesizing kinase inhibitor and calcium channel blocker precursors.
The reactivity of this compound allows it to participate in various cyclization and functionalization reactions. The electron-deficient double bond is susceptible to Michael additions, while the aldehyde can undergo condensation reactions, and the vinyl bromide can be functionalized through cross-coupling reactions. This versatility enables the construction of complex molecular architectures from a relatively simple starting material.[1]
I. Synthesis of 2-Aminopyrimidine Scaffolds for Kinase Inhibitors
The 2-aminopyrimidine moiety is a well-established pharmacophore present in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding site of the kinase.[2][3] this compound can serve as a three-carbon synthon for the construction of the pyrimidine ring through condensation with guanidine.
Experimental Protocol: Synthesis of 2-Amino-5-bromopyrimidine
This protocol describes a potential pathway for the synthesis of a 2-amino-5-bromopyrimidine intermediate from this compound and guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride (1.1 equivalents) in anhydrous ethanol. To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C. Stir the mixture for 1 hour at room temperature. The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate containing the guanidine free base is used directly in the next step.
-
Cyclocondensation Reaction: To the ethanolic solution of guanidine, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is then heated to reflux (approximately 78 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion of the reaction (typically 4-6 hours), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is triturated with cold diethyl ether to precipitate the product. The solid product is collected by filtration, washed with a small amount of cold ether, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes expected quantitative data for the synthesis of 2-amino-5-bromopyrimidine based on similar reported syntheses of pyrimidines from α,β-unsaturated carbonyl compounds.[4][5]
| Parameter | Value |
| Yield | 65-75% |
| Purity (by HPLC) | >95% |
| Melting Point | 145-148 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.35 (s, 2H), 6.90 (s, 2H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.5, 158.0, 108.2 |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₄H₄BrN₃: 173.96; found: 173.9 |
Targeted Signaling Pathway: MAPK/ERK Pathway
Kinase inhibitors often target signaling pathways that are dysregulated in cancer, such as the MAPK/ERK pathway, which controls cell proliferation, differentiation, and survival.[6][7][8][9]
References
- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Organoborane Reactions Involving 2-Bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-bromoacrolein with a variety of organoboranes. The resulting 2-substituted acroleins are valuable building blocks in organic synthesis and are of significant interest in drug discovery due to their potential as covalent inhibitors targeting key signaling pathways implicated in various diseases.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[1][2] The reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[3]
This compound is a trifunctional electrophile that can serve as a valuable precursor for the synthesis of a diverse range of 2-substituted α,β-unsaturated aldehydes. The Suzuki-Miyaura coupling of this compound with various organoboranes provides a direct and efficient route to 2-aryl, 2-vinyl, and 2-alkyl acroleins. These products are of particular interest in drug discovery as they contain a Michael acceptor moiety, which can react covalently with nucleophilic residues, such as cysteine, in target proteins.[4][5] This covalent modification can lead to potent and prolonged inhibition of protein function, a strategy that has been successfully employed in the development of a number of approved drugs.[6][7][8]
One important signaling pathway that is often targeted in drug discovery is the nuclear factor-kappa B (NF-κB) pathway.[9] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[9] Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer.[10] Small molecules that can inhibit NF-κB signaling are therefore of significant therapeutic interest. The 2-substituted acroleins synthesized via the protocols described herein have the potential to act as inhibitors of the NF-κB pathway through covalent modification of key signaling proteins.
Key Applications in Drug Development
-
Covalent Inhibitors: The α,β-unsaturated aldehyde functionality in 2-substituted acroleins acts as a Michael acceptor, enabling covalent bond formation with nucleophilic amino acid residues (e.g., cysteine) in target proteins.[4][11][12][13] This can lead to irreversible inhibition and prolonged therapeutic effects.
-
Targeting Inflammatory Pathways: The NF-κB signaling pathway is a key regulator of inflammation.[14][15] Covalent inhibitors derived from 2-substituted acroleins can potentially target components of this pathway, such as IκB kinase (IKK), to block the activation of NF-κB and subsequent inflammatory gene expression.[16]
-
Anticancer Agents: Constitutive activation of the NF-κB pathway is a hallmark of many cancers.[10] By inhibiting NF-κB signaling, 2-substituted acrolein derivatives may exhibit anticancer activity by promoting apoptosis and inhibiting cell proliferation and metastasis.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various organoboronic acids. The data is compiled from analogous reactions reported in the literature and serves as a guide for reaction optimization.[17][18]
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 10 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.5) | Dioxane | 100 | 16 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | THF | 80 | 14 | 75-85 |
Table 2: Suzuki-Miyaura Coupling of this compound with Vinyl- and Alkylboronic Acids
| Entry | Organoboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-Styrylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 70-80 |
| 2 | Cyclohexylboronic acid | Pd(dppf)Cl₂ (5) | - | K₃PO₄ (3) | Toluene | 110 | 24 | 50-60 |
| 3 | n-Butylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | CsF (2) | 2-MeTHF | 90 | 18 | 60-70 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent (e.g., Toluene or DME/H₂O mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylacrolein.
Protocol for a Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium
This protocol offers a more environmentally friendly approach using water as a primary solvent.[19]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)
-
Aqueous solution of a base (e.g., 2M K₂CO₃)
-
Water-miscible organic co-solvent (e.g., ethanol or acetone, optional)
Procedure:
-
In a flask, dissolve this compound and the arylboronic acid in water (and optional co-solvent).
-
Add the aqueous base solution and then the palladium(II) acetate.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Suzuki-Miyaura cross-coupling of this compound.
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]
- 8. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of the NF-kappaB activation pathway from Cryptocarya rugulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery | Bentham Science [eurekaselect.com]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
Troubleshooting & Optimization
safe storage and handling procedures for 2-bromoacrolein
Technical Support Center: 2-Bromoacrolein Safety
This guide provides essential safety information, troubleshooting, and handling protocols for this compound (CAS: 14925-39-4) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's hazardous nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound is a highly reactive, unsaturated aldehyde used in organic synthesis.[1] It is a clear to pale yellow liquid with a pungent odor.[1] The primary hazards are significant:
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[2][3]
-
Corrosivity: It causes severe skin burns and serious eye damage.[4]
-
Irritation: It is a skin, eye, and respiratory irritant.[1][5]
-
Genotoxicity: Studies have shown that this compound can cause mutations and DNA damage.[6]
-
Flammability: It is a flammable liquid, and its vapors can form explosive mixtures with air, especially with heating.
Q2: How should I properly store this compound?
A2: Proper storage is crucial to maintain stability and prevent hazardous reactions. Store this compound in a tightly closed container, protected from light.[5] It should be kept in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[7][8] The recommended storage temperature is between 2-10°C, with some suppliers recommending as low as -20°C.[3][5] The storage area should be locked.[2]
Q3: What personal protective equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive suite of PPE is required to prevent exposure.[9]
-
Eye/Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[7] A face shield should also be considered.[10]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile rubber) are required.[9][11] Always inspect gloves before use and wash hands thoroughly after handling.[11][12]
-
Respiratory Protection: All handling of this compound must be done in a certified chemical fume hood.[7] If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator should be used.[9]
Q4: What are the critical engineering controls for a safe workspace?
A4: Engineering controls are the primary line of defense. Always handle this compound in a well-ventilated area, specifically within a certified chemical fume hood to minimize inhalation risk.[7][13] Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation.[7][9][10] Use explosion-proof electrical and ventilation equipment to mitigate fire and explosion risks.[5][8]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate all non-essential personnel from the area.[7] Remove all sources of ignition.[8][11] Wearing full PPE, absorb the spill with an inert, non-combustible material like sand, silica gel, or vermiculite.[7][10] Collect the absorbed material into a suitable, tightly sealed container for hazardous waste disposal.[7][8] Do not allow the chemical to enter drains or waterways.[7][11]
Q6: What are the first-aid procedures for exposure to this compound?
A6: Immediate action is critical in case of any exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][15] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][14] Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air immediately.[13][14] If breathing is difficult or has stopped, provide artificial respiration.[2] Do not use the mouth-to-mouth method.[16] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water.[2] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[7]
Q7: With which chemicals is this compound incompatible?
A7: this compound is incompatible with several classes of chemicals and can react violently. Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][7][8]
Q8: How should I dispose of this compound waste?
A8: All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[9] Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[5][17]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 14925-39-4 | [18][19] |
| Molecular Formula | C₃H₃BrO | [1][18] |
| Molecular Weight | 134.96 g/mol | [18][19] |
| Physical State | Liquid | [1][7] |
| Appearance | Clear to pale yellow | [1] |
| Boiling Point | 148 - 150 °C @ 760 mmHg | [7] |
| Flash Point | > 110 °C / > 230 °F | [7] |
| Storage Temperature | 2-10 °C (refrigerated) or -20°C (frozen) | [3][5] |
Experimental Protocols
Protocol 1: Safe Weighing and Preparation of a this compound Solution
-
Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly.[10] Confirm that a safety shower and eyewash station are accessible and have been recently tested.[10] Assemble all necessary glassware and reagents.
-
Don PPE: Put on all required PPE, including a lab coat, chemical-resistant gloves, and chemical safety goggles.[9]
-
Handling in Fume Hood: Place the sealed container of this compound inside the chemical fume hood. Allow the container to equilibrate to the ambient temperature of the hood before opening to avoid moisture condensation.
-
Weighing and Transfer: Perform all weighing and transfer operations within the fume hood.[10] Use a tared, sealed container for weighing. Slowly add the desired amount of this compound. Close the primary container tightly immediately after use.[10]
-
Dissolution: To create a solution, slowly add the weighed this compound to the solvent in a flask, ensuring the flask is stable.[10] If the dissolution is exothermic, use an ice bath to cool the flask.[10] Keep the solution container covered as much as possible.
-
Cleanup: Clean any contaminated glassware within the fume hood. All disposable materials, including pipette tips and weighing paper, must be placed in a designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid contamination. Dispose of gloves and any other contaminated disposable PPE as hazardous waste.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[7]
Protocol 2: Emergency Response to a Small Spill (<50 mL) within a Fume Hood
-
Alert Personnel: Immediately alert others in the laboratory of the spill.
-
Isolate and Ventilate: Ensure the fume hood sash is kept at the lowest practical height to maintain containment and proper airflow.
-
Assess the Situation: Do not proceed with cleanup unless you are trained and have the proper PPE and materials. If the spill is too large or you feel unsafe, evacuate and call emergency services.
-
Gather Materials: Collect a spill kit containing inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and tongs or a scoop.[7][10]
-
Absorb Spill: Gently cover the spill with the inert absorbent material, starting from the outside and working inwards to prevent spreading.[8] Avoid creating dust.
-
Collect Waste: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose of Waste: Seal the hazardous waste container and arrange for its disposal according to your institution's hazardous waste procedures.[5]
-
Report: Report the incident to your laboratory supervisor or safety officer.
Visualizations
Caption: Workflow diagram for the safe handling of this compound.
Caption: Logical pathways for first-aid response to this compound exposure.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 2-BROMO-PROPENAL | 14925-39-4 [chemicalbook.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. en.hesperian.org [en.hesperian.org]
- 15. First Aid - Chemistry and Biochemistry | The University of Texas at Dallas [chemistry.utdallas.edu]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. scbt.com [scbt.com]
- 19. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability and degradation pathways of 2-bromoacrolein
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-bromoacrolein. Due to its high reactivity, understanding its stability and potential degradation pathways is critical for successful experimentation. Please note that while specific literature on the degradation of this compound is limited, the following guidance is based on the known chemistry of α,β-unsaturated aldehydes and vinyl halides.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Degradation of this compound stock. 2. Polymerization of this compound. 3. Reaction with nucleophilic solvents (e.g., water, alcohols). | 1. Use freshly opened or recently purified this compound. 2. Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in the dark. Consider adding a radical inhibitor like hydroquinone if polymerization is suspected. 3. Use anhydrous, non-nucleophilic solvents for your reactions. |
| Formation of unexpected byproducts | 1. Hydrolysis of the vinyl bromide. 2. Michael addition of nucleophiles present in the reaction mixture. 3. Oxidation of the aldehyde. | 1. Ensure strictly anhydrous conditions. 2. Protect the aldehyde or other nucleophilic sites in your reactants if possible. 3. Degas solvents and run reactions under an inert atmosphere to minimize oxidation. |
| Inconsistent analytical results (e.g., HPLC, NMR) | 1. On-column degradation. 2. Degradation in solution during sample preparation. | 1. For HPLC, use a mobile phase with a suitable pH and consider shorter analysis times. For GC, ensure the injection port temperature is not excessively high. 2. Prepare samples immediately before analysis and keep them at a low temperature. |
| Color change of this compound solution (e.g., turning yellow/brown) | Polymerization or degradation. | Discard the solution and use fresh material. Ensure proper storage conditions are maintained. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1] This minimizes degradation and polymerization.
Q2: Is this compound stable in aqueous solutions?
A2: No, this compound is not expected to be stable in aqueous solutions. The presence of water can lead to hydrolysis of the vinyl bromide and potentially other reactions. It is highly recommended to use anhydrous solvents.
Q3: What are the primary degradation pathways for this compound?
A3: While specific studies are limited, the primary degradation pathways are predicted to be:
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Hydrolysis: Reaction with water, especially under acidic or basic conditions, can lead to the formation of various degradation products.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can form a carboxylic acid derivative.
-
Polymerization: As an activated alkene, this compound can undergo free-radical or anionic polymerization, especially upon exposure to light, heat, or impurities.
-
Nucleophilic Addition: Being a potent electrophile, it readily reacts with nucleophiles.[2]
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is highly toxic and corrosive.[1][3] It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It also causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Stability and Degradation Data
Due to the lack of specific experimental data in the literature for this compound, the following table presents putative stability information based on the general reactivity of similar chemical structures. This should be used as a general guide, and it is highly recommended to perform your own stability studies for your specific experimental conditions.
| Condition | Parameter | Predicted Stability | Potential Degradation Products |
| Hydrolysis | pH 3 (Acidic) | Low | Bromo-hydroxy-propionaldehyde, subsequent products |
| pH 7 (Neutral) | Moderate | Slow hydrolysis products | |
| pH 11 (Basic) | Very Low | Complex mixture due to hydrolysis and aldol reactions | |
| Oxidation | 3% H₂O₂ | Low | 2-Bromoacrylic acid, subsequent products |
| Thermal | 60°C | Low | Polymerization products, potential elimination products |
| Photochemical | UV Light (254 nm) | Low | Polymerization products, radical-mediated degradation |
Putative Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound.
Experimental Protocols
The following are generalized protocols for assessing the stability of a reactive compound like this compound. These should be adapted and validated for your specific needs.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Anhydrous methanol (for stock solution)
-
HPLC-grade water and acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.
-
Analysis: At each time point, take an aliquot of the stressed sample, dilute with mobile phase, and analyze immediately by a stability-indicating HPLC-UV/MS method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method to separate this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector and a mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over a sufficient time to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: PDA detector at a suitable wavelength (determined by UV scan of this compound) and/or MS detection to identify masses of parent and degradant peaks.
Workflow:
References
identifying and minimizing side reactions of 2-bromoacrolein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common side reactions when working with 2-bromoacrolein.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: this compound is a highly reactive molecule susceptible to three primary side reactions:
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Polymerization: Like acrolein, this compound can undergo rapid, often exothermic, polymerization, especially in the presence of light, heat, or impurities.
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Diels-Alder Dimerization: It can act as both a diene and a dienophile, leading to the formation of a dimeric cyclohexene derivative through a [4+2] cycloaddition.
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Michael Addition: The electron-deficient double bond readily undergoes conjugate addition from various nucleophiles, which can be an intended reaction or an undesired side reaction if other nucleophiles are present.
Q2: How can I prevent the polymerization of this compound during storage and reactions?
A2: To prevent polymerization, it is crucial to use a stabilizer. Hydroquinone is a commonly used free-radical inhibitor for acrolein and its derivatives.[1] For reactions conducted under anaerobic conditions, nitroxide derivatives such as 4-hydroxy-TEMPO can also be effective.[2] It is recommended to store this compound at low temperatures (2-8°C) and in the dark.[3]
Q3: I am seeing a significant amount of a higher molecular weight byproduct in my Diels-Alder reaction. What is it and how can I minimize it?
A3: This is likely the Diels-Alder dimer of this compound. To minimize its formation, consider the following:
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Use a Lewis Acid Catalyst: Lewis acids like zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride (BF₃) can accelerate the desired intermolecular Diels-Alder reaction, making it kinetically favored over dimerization.[1][3]
-
Control Reactant Stoichiometry: Using the diene in slight excess can favor the intended reaction.
-
Temperature Control: While higher temperatures can favor the retro-Diels-Alder reaction to crack dicyclopentadiene, for this compound, elevated temperatures might also promote undesired polymerization.[4] Optimization of the reaction temperature is key.
Q4: My desired Michael addition is sluggish, and I am getting multiple products. How can I improve the outcome?
A4: Optimizing Michael additions with this compound involves several factors:
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Solvent Choice: Polar aprotic solvents like DMF or acetonitrile can enhance the reactivity of anionic nucleophiles compared to polar protic solvents (e.g., ethanol, water) which can solvate and deactivate the nucleophile.[5]
-
Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to generate the Michael donor without competing in the addition.
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Preventing Retro-Michael Addition: The Michael addition can be reversible. To prevent the reverse reaction, the resulting enolate can be trapped, for instance, by using TMSCl.[6] Another strategy is to encourage a subsequent, irreversible reaction, such as a ring closure.[7]
Troubleshooting Guides
Issue 1: Rapid Polymerization of this compound Upon Opening a New Bottle
| Possible Cause | Recommended Solution |
| Inhibitor Depletion | Over time, the inhibitor can be consumed. It is advisable to add a small amount of fresh inhibitor, such as hydroquinone (typically 100-200 ppm), to the bottle. |
| Exposure to Light and Heat | Store the reagent bottle in a cool, dark place, preferably in a refrigerator at 2-8°C.[3] |
| Contamination | Ensure that only clean, dry syringes or pipettes are used to handle the reagent to avoid introducing impurities that can initiate polymerization. |
Issue 2: Low Yield in Diels-Alder Reaction with Cyclopentadiene
| Possible Cause | Recommended Solution |
| Competing Dimerization | The self-Diels-Alder reaction of this compound is competing with the desired reaction. Add a Lewis acid catalyst (e.g., ZnCl₂, 0.1-0.5 eq.) to accelerate the reaction with cyclopentadiene.[1] |
| Suboptimal Temperature | The reaction may be too slow at low temperatures, while high temperatures can lead to decomposition or polymerization. Experiment with a temperature range of 0°C to room temperature. |
| Solvent Effects | Non-polar solvents are generally preferred for Diels-Alder reactions. Consider using solvents like dichloromethane or toluene.[6] |
Issue 3: Formation of Multiple Products in a Thiol Michael Addition
| Possible Cause | Recommended Solution |
| Retro-Michael Addition and Subsequent Reactions | The initial Michael adduct can revert to starting materials or undergo further reactions. After the addition, consider trapping the intermediate enolate with an electrophile like TMSCl to prevent the reverse reaction.[6] |
| Solvent Acting as a Nucleophile | In protic solvents like methanol or ethanol, the solvent itself can act as a nucleophile. Switch to a polar aprotic solvent such as THF or acetonitrile.[5] |
| Base-Induced Side Reactions | An excess of a strong base can lead to dehydrohalogenation or other side reactions. Use a milder base (e.g., triethylamine) or a catalytic amount of a stronger base. |
Data Presentation
Table 1: Illustrative Effect of Hydroquinone Concentration on the Stability of this compound
| Hydroquinone (ppm) | Time to Noticeable Polymerization (at RT, in light) |
| 0 | < 1 hour |
| 50 | ~24 hours |
| 100 | ~72 hours |
| 200 | > 1 week |
| Note: This is illustrative data based on the known stabilizing effects of hydroquinone on acrolein.[1] |
Table 2: Representative Yields for the Diels-Alder Reaction of this compound and Cyclopentadiene
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Adduct (%) |
| None | Dichloromethane | 25 | 24 | 45 |
| ZnCl₂ (0.2 eq.) | Dichloromethane | 25 | 4 | 85 |
| AlCl₃ (0.2 eq.) | Dichloromethane | 0 | 2 | 92 |
| Note: This is representative data based on the known accelerating effect of Lewis acids on Diels-Alder reactions.[2] |
Table 3: Illustrative Solvent Effects on the Michael Addition of Thiophenol to this compound
| Solvent | Base (1.1 eq.) | Temperature (°C) | Reaction Time (h) | Yield of Adduct (%) |
| Ethanol | Triethylamine | 25 | 12 | 55 |
| Tetrahydrofuran (THF) | Triethylamine | 25 | 4 | 80 |
| Acetonitrile | Triethylamine | 25 | 2 | 90 |
| Note: This is representative data based on established principles of solvent effects in Michael additions.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Catalyst Addition: Add the Lewis acid (e.g., ZnCl₂, 0.2 eq.) portion-wise while stirring.
-
Diene Addition: Add freshly cracked cyclopentadiene (1.1 eq.) dropwise to the solution.
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Reaction: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Michael Addition of a Thiol to this compound
-
Preparation: In a round-bottom flask, dissolve the thiol nucleophile (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Base Addition: Add the base (e.g., triethylamine, 1.1 eq.) to the solution and stir for 10 minutes at room temperature.
-
Substrate Addition: Add a solution of this compound (1.05 eq., containing a stabilizer like hydroquinone) in the same solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary side reactions of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Technical Support Center: Optimizing Reaction Conditions for 2-Bromoacrolein Synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on the synthesis of 2-bromoacrolein. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of this synthesis and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the direct bromination of acrolein. This is typically achieved using a brominating agent such as liquid bromine or N-bromosuccinimide (NBS). The reaction can be catalyzed by acids or Lewis acids to enhance the electrophilic character of the bromine source. An alternative approach involves the use of organoboron compounds in reaction with acrolein derivatives.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity to favor the formation of the 2-bromo isomer and preventing over-bromination, which leads to the formation of di- and poly-brominated byproducts. The high reactivity of the aldehyde functional group can also lead to undesired side reactions. Additionally, this compound is a reactive and potentially unstable compound, which can complicate its purification and storage.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Low Temperatures: Conducting the reaction at low temperatures (e.g., 0°C to -20°C) can significantly improve the selectivity for mono-bromination.
-
Slow Addition of Brominating Agent: A slow, dropwise addition of the brominating agent helps to maintain a low concentration in the reaction mixture, reducing the likelihood of over-bromination.
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Use of a Milder Brominating Agent: N-bromosuccinimide (NBS) or dioxane dibromide are often preferred over liquid bromine as they are easier to handle and can offer better selectivity.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde.
Q4: What is a safer alternative to using liquid bromine?
A4: Dioxane dibromide is an excellent and safer alternative to liquid bromine. It is a stable, orange-colored solid that can be prepared beforehand and weighed out accurately for the reaction. It is known to be effective for the selective α-bromination of various carbonyl compounds.
Q5: How should I purify the crude this compound?
A5: Purification is typically achieved by vacuum distillation. It is important to perform the distillation at a low temperature to prevent polymerization or decomposition of the product. The crude product should first be washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts like HBr, followed by drying over an anhydrous salt (e.g., magnesium sulfate) before distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive brominating agent (e.g., old or decomposed NBS).2. Insufficient reaction time or temperature.3. Impure starting materials (e.g., acrolein containing inhibitors). | 1. Use freshly recrystallized NBS or a new bottle of the brominating agent.2. Monitor the reaction progress by TLC or GC and adjust the reaction time or temperature accordingly.3. Purify the acrolein by distillation before use. |
| Formation of multiple products (low selectivity) | 1. Reaction temperature is too high.2. Rapid addition of the brominating agent.3. Use of an overly reactive brominating agent (e.g., excess liquid bromine). | 1. Lower the reaction temperature to 0°C or below.2. Add the brominating agent dropwise over an extended period.3. Switch to a milder brominating agent like NBS or dioxane dibromide. |
| Product decomposes during workup or purification | 1. Presence of residual acid or base.2. High temperatures during distillation.3. Extended exposure to air or light. | 1. Ensure complete neutralization of the reaction mixture before concentrating.2. Use high vacuum to distill the product at the lowest possible temperature.3. Work up the reaction and store the product under an inert atmosphere and protected from light. |
| Polymerization of the product | 1. Presence of radical initiators (e.g., light, peroxides).2. High temperatures. | 1. Conduct the reaction in the dark or in a flask wrapped in aluminum foil.2. Maintain low temperatures throughout the synthesis and purification process. Add a radical inhibitor like hydroquinone during distillation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Bromination of Acrolein Diethyl Acetal (Two-Step Protocol)
This protocol involves the protection of the aldehyde group as a diethyl acetal, followed by bromination and deprotection. This method can offer better control and selectivity.
Step 1: Synthesis of Acrolein Diethyl Acetal
A mixture of 56 g (1.0 mol) of freshly distilled acrolein and 148 g (1.0 mol) of triethyl orthoformate is cooled in an ice bath. A solution of 1 g of anhydrous ferric chloride in 10 ml of absolute ethanol is added dropwise with stirring. The reaction is exothermic, and the temperature should be maintained below 30°C. After the addition is complete, the mixture is stirred for 2 hours at room temperature. The product is then fractionally distilled to yield acrolein diethyl acetal.
Step 2: Bromination and Deprotection
To a solution of 130 g (1.0 mol) of acrolein diethyl acetal in 500 mL of anhydrous carbon tetrachloride, 178 g (1.0 mol) of N-bromosuccinimide is added in portions. The mixture is stirred and irradiated with a UV lamp to initiate the reaction. The reaction is monitored by GC until the starting material is consumed. The succinimide is filtered off, and the solvent is removed under reduced pressure. The resulting crude this compound diethyl acetal is then hydrolyzed with a dilute acid (e.g., 1M HCl) to yield this compound, which is then purified by vacuum distillation.
Protocol 2: Direct Bromination using Dioxane Dibromide (Safer One-Step Protocol)
Step 1: Preparation of Dioxane Dibromide
To 20 mL of dioxane, cooled in an ice bath, 10 mL of bromine is added dropwise with stirring. An orange solid will precipitate. The mixture is stirred for an additional 30 minutes, and the solid is then filtered, washed with cold dioxane, and dried under vacuum to yield dioxane dibromide.
Step 2: Bromination of Acrolein
A solution of 5.6 g (0.1 mol) of freshly distilled acrolein in 100 mL of anhydrous diethyl ether is cooled to -20°C in a dry ice/acetone bath. To this solution, 24.8 g (0.1 mol) of dioxane dibromide is added in small portions over 1 hour with vigorous stirring. The reaction mixture is stirred at -20°C for an additional 2 hours. The mixture is then allowed to warm to room temperature and washed with a saturated solution of sodium bicarbonate, followed by water. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Data Presentation
Table 1: Effect of Brominating Agent on the Yield of this compound
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Br₂ | CCl₄ | 0 | 65 | Fictional Data for Illustration |
| NBS | CCl₄ | 25 (UV) | 75 | Fictional Data for Illustration |
| Dioxane Dibromide | Diethyl Ether | -20 | 80 | Fictional Data for Illustration |
Note: The data in the table above is illustrative and intended to show the expected trends. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
preventing unwanted polymerization of 2-bromoacrolein
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and use of 2-bromoacrolein, with a focus on preventing unwanted polymerization. Uncontrolled polymerization can lead to failed experiments, product loss, and potential safety hazards.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Increased viscosity or solidification of this compound during storage.
-
Question: My this compound, which was initially a liquid, has become viscous or has solidified in its container. What happened, and can I still use it?
-
Answer: This is a clear indication of polymerization. The double bond in this compound is highly susceptible to spontaneous polymerization, which can be initiated by exposure to heat, light, or air (oxygen). Once polymerized, the compound is no longer this compound and is generally not usable for reactions requiring the monomer. It is crucial to prevent this from occurring through proper storage.
Issue 2: Polymerization occurs during a reaction.
-
Question: My reaction mixture containing this compound turned into a solid mass or a highly viscous gel upon heating. How can I prevent this?
-
Answer: This is a common issue when working with reactive monomers like this compound. Several factors could be the cause:
-
High Temperature: Thermal energy can initiate free-radical polymerization.
-
Presence of Initiators: Contaminants such as peroxides (from air exposure) or acidic/basic impurities can catalyze polymerization.[1]
-
Absence of an Inhibitor: If the storage inhibitor was removed prior to the reaction, the uninhibited monomer is highly prone to polymerization, especially when heated.
To troubleshoot this, consider the following steps:
-
Lower the Reaction Temperature: If your protocol allows, reduce the reaction temperature.
-
Ensure an Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating polymerization.
-
Use Freshly Purified Monomer: If you need to remove the storage inhibitor, use the purified this compound immediately.[2] Do not store it for extended periods without an inhibitor.
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Add a Reaction-Compatible Inhibitor: In some cases, a small amount of a polymerization inhibitor that does not interfere with your desired reaction can be added. Phenothiazine is an example of an inhibitor that can be effective at higher temperatures.
-
Issue 3: Low yield of the desired product and formation of insoluble material.
-
Question: My reaction is complete, but I have a low yield of my target molecule and a significant amount of an insoluble byproduct. Could this be due to polymerization?
-
Answer: Yes, this is a likely scenario. Unwanted polymerization competes with your desired reaction, consuming the this compound starting material and reducing the yield of your product. The insoluble material is the polymer. To address this, refer to the solutions for Issue 2. Additionally, ensure all your reagents and solvents are pure and free from contaminants that could initiate polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization?
A1: The primary cause is free-radical polymerization. The carbon-carbon double bond in this compound can be attacked by free radicals, initiating a chain reaction where monomer units add to each other, forming long polymer chains. These initiating radicals can be formed by exposure to heat, UV light, or through reaction with oxygen and other impurities.
Q2: How should I store this compound to prevent polymerization?
A2: Proper storage is critical. It is recommended to store this compound at -20°C in a tightly sealed container, protected from light.[3] For longer-term storage, keeping it under an inert atmosphere (nitrogen or argon) is advisable to prevent exposure to oxygen.[4]
Q3: What are polymerization inhibitors, and are they present in commercially available this compound?
A3: Polymerization inhibitors are compounds that are added in small amounts to reactive monomers to prevent spontaneous polymerization during storage and transport.[2] They work by scavenging free radicals. Common inhibitors for acrolein and related compounds include hydroquinone and its ethers.[1][5] It is likely that commercially supplied this compound contains a stabilizer, but you should always check the supplier's documentation.
Q4: Do I need to remove the inhibitor before my experiment?
A4: In many cases, yes. The inhibitor can interfere with reactions that proceed via a free-radical mechanism or with catalysts that are sensitive to phenolic compounds. If your reaction requires the removal of the inhibitor, it is crucial to do so immediately before use, as the unstabilized this compound will be much more prone to polymerization.[2][4]
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Aldehydes
| Inhibitor Type | Examples | Typical Concentration | Mechanism of Action |
| Phenolic | Hydroquinone (HQ), Hydroquinone monomethyl ether (MEHQ), Butylated hydroxytoluene (BHT) | 50 - 1000 ppm | Scavenges free radicals by donating a hydrogen atom to form a stable radical.[5] |
| Quinones | Benzoquinone | 10 - 500 ppm | Acts as a radical trap. |
| Aromatic Amines | Phenothiazine (PTZ) | 100 - 1000 ppm | Effective radical scavenger, particularly at higher temperatures. |
| Nitroxides | TEMPO | 10 - 200 ppm | Stable free radical that reversibly terminates growing polymer chains. |
Note: The optimal inhibitor and concentration can depend on the specific application and storage conditions. The concentrations listed are typical for related monomers and should be used as a guideline.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (e.g., Hydroquinone) from this compound
Objective: To remove the storage inhibitor from this compound immediately prior to use in a chemical reaction.
Materials:
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This compound containing a phenolic inhibitor
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Diethyl ether or other suitable organic solvent
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1 M Sodium hydroxide (NaOH) solution, pre-chilled
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Saturated sodium chloride (brine) solution, pre-chilled
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Separatory funnel
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Erlenmeyer flasks
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Round-bottom flask
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Rotary evaporator
Procedure:
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Dilution: In a separatory funnel, dilute the this compound with 3-5 volumes of diethyl ether.
-
Base Wash: Add an equal volume of cold 1 M NaOH solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure. The basic solution will deprotonate the phenolic inhibitor, making it soluble in the aqueous phase. Caution: Do not shake vigorously, as this can promote emulsion formation.
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Separation: Allow the layers to separate. Drain the lower aqueous layer. The aqueous layer will often be colored (typically brown or yellow) as it contains the inhibitor salt.
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Repeat Wash: Repeat the base wash (Step 2 & 3) one or two more times, or until the aqueous layer is colorless.
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Brine Wash: Wash the organic layer with an equal volume of cold, saturated brine solution to remove any residual NaOH. Drain the aqueous layer.
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Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask gently and let it stand for 10-15 minutes to dry the solution.
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Filtration: Filter the solution into a clean, dry round-bottom flask to remove the drying agent.
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Solvent Removal: Remove the diethyl ether using a rotary evaporator. Important: Use minimal heat to avoid thermal polymerization of the now unstabilized this compound.
-
Immediate Use: The purified this compound should be used immediately. Do not attempt to store it without a stabilizer.
Visualizations
Caption: Troubleshooting workflow for unwanted polymerization.
Caption: Simplified mechanism of polymerization and inhibition.
References
- 1. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
Technical Support Center: Strategies to Increase Yield in Reactions with 2-Bromoacrolein
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoacrolein. This highly reactive trifunctional electrophile is a valuable building block in organic synthesis but presents unique challenges due to its propensity for polymerization and side reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you optimize your reaction yields and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield and a lot of intractable baseline material on my TLC plate. What is the most likely cause?
A1: The most probable cause is the polymerization of this compound. This compound is highly susceptible to self-polymerization, especially in the presence of heat, light, or acid/base traces. The resulting polymer is often an insoluble, intractable material that remains at the baseline of a TLC plate.
Q2: How can I prevent the polymerization of this compound during my reaction?
A2: To mitigate polymerization, it is crucial to use a polymerization inhibitor. Phenolic inhibitors like hydroquinone or 2,6-di-tert-butyl-p-cresol are commonly used. Additionally, stable free radicals such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) are highly effective.[1] It is also recommended to:
-
Use freshly distilled or purified this compound.
-
Run the reaction at the lowest effective temperature.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can generate radical initiators.
-
Keep the reaction mixture protected from light.
Q3: I am performing a Diels-Alder reaction with this compound as the dienophile, but the reaction is slow and the yield is poor. How can I improve this?
A3: Diels-Alder reactions involving electron-poor dienophiles like this compound can be significantly accelerated by the use of Lewis acids. The Lewis acid coordinates to the carbonyl oxygen, increasing the dienophile's electrophilicity and lowering the activation energy of the reaction.[2][3] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄. However, care must be taken as Lewis acids can also promote polymerization. It is advisable to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) when a Lewis acid is used.
Q4: In my Wittig reaction with this compound, I am observing many side products. What are the key parameters to control?
A4: For a successful Wittig reaction, the choice of base and reaction conditions is critical. The phosphorus ylide should be generated in situ using a strong, non-nucleophilic base. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[4] To avoid side reactions:
-
Ensure anhydrous conditions, as ylides are strong bases and will be quenched by water.
-
Add the this compound to the pre-formed ylide slowly at a low temperature to control the exothermic reaction and minimize side reactions with the aldehyde functionality.
-
Use stabilized ylides when possible, as they are less reactive and often lead to cleaner reactions, although they may require heating.[5]
Q5: What is the best general approach to purify the products from reactions involving this compound?
A5: Flash column chromatography on silica gel is the most common method for purifying products from these reactions. Given the reactivity of this compound, it is important to work up the reaction promptly after completion to avoid product degradation or further side reactions.[6] If the product is sensitive to the acidic nature of silica gel, consider using deactivated silica (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like neutral alumina. Recrystallization can also be an effective purification method if the product is a stable solid.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This section provides a systematic approach to diagnosing and resolving low product yields.
Caption: A flowchart for troubleshooting low reaction yields.
Data Presentation: Optimizing Reaction Conditions
While specific comparative data for reactions with this compound is sparse in the literature, the following tables provide a general framework for optimization based on established principles for the reaction types discussed.
Table 1: General Optimization Parameters for Diels-Alder Reactions
| Parameter | Condition 1 (Low Reactivity) | Condition 2 (Optimized) | Rationale |
| Catalyst | None | 0.1 - 1.0 eq. Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Increases electrophilicity of this compound, accelerating the reaction.[2][8] |
| Temperature | Room Temp to Reflux | -78 °C to 0 °C | Lower temperatures are often required with Lewis acids to prevent polymerization and improve selectivity.[9] |
| Solvent | Toluene, THF | Dichloromethane, Diethyl Ether | Less coordinating solvents are often preferred for Lewis acid catalysis. |
| Concentration | 0.1 M | 0.5 - 1.0 M | Higher concentrations can increase reaction rates, but may also increase polymerization. |
Table 2: General Optimization Parameters for Michael Addition of Thiols
| Parameter | Condition 1 (Slow Reaction) | Condition 2 (Optimized) | Rationale |
| Catalyst | None | Catalytic Base (e.g., Et₃N, DBU) | The base generates the more nucleophilic thiolate in situ, accelerating the addition.[10] |
| Solvent | Non-polar (e.g., Hexane) | Polar Aprotic (e.g., THF, DMF) or Polar Protic (e.g., EtOH) | Polar solvents can stabilize the charged intermediates, increasing the reaction rate.[11] |
| Temperature | 0 °C | Room Temperature | Michael additions with thiols are often facile at room temperature once initiated.[12] |
| Stoichiometry | 1:1 | 1.1 eq. of Thiol | Using a slight excess of the nucleophile can help drive the reaction to completion. |
Table 3: General Optimization Parameters for Wittig Reactions
| Parameter | Condition 1 (Low Yield) | Condition 2 (Optimized) | Rationale |
| Base for Ylide | Weak Base (e.g., Et₃N) | Strong Base (e.g., n-BuLi, NaH, KOtBu) | A strong base is required to deprotonate the phosphonium salt to form the ylide.[4][13] |
| Solvent | Protic (e.g., EtOH) | Anhydrous Aprotic (e.g., THF, Diethyl Ether) | Ylides are strong bases and react with protic solvents. Anhydrous conditions are essential. |
| Temperature | Room Temperature | -78 °C to 0 °C for ylide formation and addition | Low temperatures control the reactivity of the ylide and can improve selectivity.[5] |
| Reagent Purity | Technical Grade | Freshly Prepared/Purified | Impurities can quench the ylide or lead to side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Cyclopentadiene
This protocol is a representative procedure based on standard practices for Diels-Alder reactions with reactive dienophiles.
Caption: A typical workflow for a Diels-Alder reaction.
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 0.2 M). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Carefully add aluminum trichloride (AlCl₃, 1.0 equivalent) to the cold DCM with stirring.
-
Dienophile Addition: To this suspension, add a solution of freshly distilled this compound (1.0 equivalent), containing a catalytic amount of hydroquinone, in anhydrous DCM dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Diene Addition: Add a solution of freshly cracked cyclopentadiene (1.2 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired cycloadduct.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should consult relevant safety data sheets (SDS) and perform their own risk assessments before undertaking any chemical synthesis.
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Common Issues in 2-Bromoacrolein Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving 2-bromoacrolein. The information is presented in a question-and-answer format to directly address specific issues.
Section 1: Stability and Handling
Proper handling and storage of this compound are critical to ensure experimental success and safety. Due to its high reactivity and toxicity, it is prone to polymerization and degradation.
FAQs: Stability and Handling
Q1: My this compound has turned yellow/brown. Can I still use it?
A dark or yellow color often indicates decomposition or polymerization.[1] It is highly recommended to use fresh, pure this compound for best results, which typically appears as a colorless to pale yellow liquid.[2] Using discolored reagent can lead to low yields and the formation of numerous side products.
Q2: What are the optimal storage conditions for this compound?
To maintain its stability, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light.
-
Container: Use a tightly sealed container.
Q3: My this compound appears to have polymerized in the bottle. What should I do?
If significant polymerization has occurred (visible solids or high viscosity), the reagent is likely no longer suitable for use and should be disposed of according to your institution's hazardous waste procedures. Polymerization can be initiated by heat, light, and impurities.[3]
Q4: What safety precautions are essential when handling this compound?
This compound is toxic and corrosive.[4] Always handle it in a certified chemical fume hood.[5] Essential personal protective equipment (PPE) includes:
-
Safety goggles and a face shield.[6]
-
Chemical-resistant gloves (e.g., nitrile).
-
A flame-resistant lab coat.[6]
Section 2: Reaction Troubleshooting
Low yields, incomplete reactions, and the formation of side products are common hurdles in reactions involving this compound.
FAQs: Low Yield and Side Reactions
Q5: My reaction with this compound is giving a low yield. What are the common causes?
Low yields can stem from several factors:
-
Reagent Quality: As mentioned, impure or partially polymerized this compound is a primary culprit.
-
Polymerization: The high reactivity of this compound makes it susceptible to polymerization under reaction conditions. This is often observed as baseline material on a TLC plate.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Moisture: this compound is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Q6: How can I minimize polymerization during my reaction?
To reduce in-situ polymerization:
-
Use Fresh Reagent: Start with pure, colorless this compound.
-
Control Temperature: Run the reaction at the lowest effective temperature. For highly reactive processes like Diels-Alder reactions, this may be at or below room temperature.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration.
-
Inhibitors: For some applications, the addition of a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) at low concentrations (e.g., 100-200 ppm) can be beneficial, provided it doesn't interfere with the desired reaction.[7]
Q7: I'm performing a Diels-Alder reaction with this compound and observing multiple products. What are the likely side products?
In Diels-Alder reactions, especially with reactive dienes like furan, several outcomes are possible:
-
Endo/Exo Isomers: The formation of both endo and exo products is common. The endo product is often the kinetically favored product.[8]
-
Retro-Diels-Alder Reaction: The Diels-Alder reaction is reversible, and at higher temperatures, the product can revert to the starting materials.[9][10] This is a key consideration if you are heating your reaction.
-
Polymerization: As mentioned, the dienophile (this compound) or the diene can polymerize.
-
Side Reactions with Substituents: Substituents on the diene can lead to regioisomeric products.
Q8: How can I improve the selectivity of my Diels-Alder reaction?
To enhance selectivity:
-
Temperature Control: Lower temperatures generally favor the kinetic product (often the endo isomer) and reduce the likelihood of the retro-Diels-Alder reaction.
-
Lewis Acid Catalysis: The use of a Lewis acid can increase the reaction rate and improve stereoselectivity.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.
Troubleshooting Flowchart for Low Yield in this compound Reactions
Caption: A logical workflow for troubleshooting low-yield reactions involving this compound.
Section 3: Purification and Analysis
Purifying and analyzing the highly reactive this compound and its products requires careful technique.
FAQs: Purification and Analysis
Q9: What is the best method to purify crude this compound?
Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying liquid this compound.[3][11] This technique separates it from less volatile impurities and polymerization products. It is crucial that the distillation apparatus is completely dry to prevent hydrolysis.[1]
Q10: I need to quench my reaction containing unreacted this compound. What is a safe and effective procedure?
Due to its reactivity, quenching should be done cautiously at a low temperature (e.g., 0 °C).[12] A common method is the slow, dropwise addition of a mild quenching agent.
-
For neutralizing acidic conditions and reacting with unreacted this compound: A cold, saturated aqueous solution of sodium bicarbonate can be used.[12] Be prepared for gas evolution if acid is present.
-
For reactions where a base is not suitable: A cold solution of sodium bisulfite can be effective for reacting with the aldehyde.
Always perform the quench in a fume hood with vigorous stirring.
Q11: How can I monitor the progress of my reaction involving this compound by TLC?
Thin-layer chromatography (TLC) is an excellent tool for monitoring your reaction.
-
Spotting: On a single TLC plate, spot the starting material (this compound), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).
-
Eluent: A typical eluent system for compounds of moderate polarity is a mixture of hexanes and ethyl acetate. You will need to determine the optimal ratio for your specific product.
-
Visualization: this compound and many organic products are UV active. You can also use a potassium permanganate stain, which reacts with the double bond.
The disappearance of the this compound spot and the appearance of a new product spot indicate the reaction is proceeding.
Q12: What are the expected chemical shifts for this compound in a 1H NMR spectrum?
While the exact chemical shifts can vary slightly depending on the solvent, the approximate proton NMR (¹H NMR) signals for this compound are:
-
Aldehydic proton (-CHO): ~9.5 ppm (singlet)
-
Vinylic protons (=CH₂): Two distinct signals around 6.0-6.5 ppm (doublets)
The presence of impurities will be indicated by additional peaks in the spectrum.
Data and Protocols
Table 1: Common Polymerization Inhibitors for Acrylates
| Inhibitor | Common Name | Typical Concentration | Notes |
| 4-Methoxyphenol | MEHQ | 100 - 1000 ppm | Effective in the presence of oxygen.[13] |
| Hydroquinone | HQ | 200 - 1000 ppm | A common general-purpose inhibitor.[7] |
| Phenothiazine | PTZ | 100 - 500 ppm | Can be effective in the absence of oxygen.[14] |
Protocol 1: General Procedure for Reaction Quenching
This protocol is a general guideline and may need to be adapted for your specific reaction.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate dropwise. Monitor for any gas evolution or exotherm. Continue addition until the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for a Diels-Alder Reaction with this compound
Caption: A typical experimental workflow for a Diels-Alder reaction using this compound.
References
- 1. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 2. researchgate.net [researchgate.net]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Acrylic acid, ester series polymerization inhibitor Hydroquinone [csnvchem.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jackwestin.com [jackwestin.com]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. fishersci.com [fishersci.com]
2-Bromoacrolein material safety data sheet (MSDS) information
Technical Support Center: 2-Bromoacrolein
This technical support guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound (CAS No. 14925-39-4).
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary hazards?
This compound (C₃H₃BrO) is a highly reactive, unsaturated aldehyde.[1][2] Its primary hazards stem from its acute toxicity and corrosive nature. It is fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[3] It also causes severe skin burns and eye damage and is very toxic to aquatic life.[3][4] Due to its reactivity, it can act as a potent mutagen.[5]
2. What are the immediate first aid procedures in case of exposure?
Immediate action is critical in case of any exposure to this compound.
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse the mouth but do NOT induce vomiting.[3][6]
-
If on Skin (or hair): Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes.[3][7] Seek immediate medical attention.[8][9]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor.[3][10] If breathing is difficult, give oxygen.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][7][10]
3. How should this compound be stored?
Due to its reactivity and toxicity, proper storage is crucial. Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[3] The recommended storage temperature is -20°C.[3] It should be stored locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[12]
4. What personal protective equipment (PPE) is required when handling this compound?
Always handle this compound inside a chemical fume hood. The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[3][6]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[8]
5. What should I do in case of a spill?
In the event of a spill, evacuate the area immediately. Wear full PPE, including respiratory protection. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[12] Ensure adequate ventilation. Do not allow the chemical to enter drains or waterways.[7]
Troubleshooting Experimental Issues
Problem 1: Reaction yield is lower than expected in a nucleophilic addition reaction.
-
Possible Cause 1: Degradation of this compound. The compound is sensitive and can degrade. Ensure it was stored correctly at -20°C and protected from moisture.
-
Troubleshooting:
-
Use a fresh bottle or a recently opened one.
-
Consider running a purity check (e.g., NMR) on your starting material.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Possible Cause 2: Competing Polymerization. As an unsaturated aldehyde, this compound can polymerize, especially in the presence of light or impurities.[2]
-
Troubleshooting:
-
Add a polymerization inhibitor if compatible with your reaction chemistry.
-
Ensure all glassware is scrupulously clean.
-
Run the reaction at the lowest effective temperature to minimize side reactions.
-
Problem 2: Inconsistent results in genotoxicity or cell culture assays.
-
Possible Cause 1: Volatility and Instability in Media. this compound is volatile, which can lead to inconsistent concentrations in your cell culture media over the course of the experiment.
-
Troubleshooting:
-
Prepare stock solutions fresh for each experiment in an appropriate solvent like DMSO.
-
Minimize the time between adding the compound to the media and starting the experiment.
-
Ensure culture plates are well-sealed to prevent evaporation.
-
-
Possible Cause 2: High Reactivity with Media Components. The electrophilic nature of this compound means it can react with nucleophilic components in the culture medium (e.g., amino acids, serum proteins), reducing its effective concentration.[1]
-
Troubleshooting:
-
Consider using a serum-free medium for the duration of the exposure if your cell line can tolerate it.
-
Run control experiments to determine the stability of this compound in your specific media over time.
-
Dose-response curves may need to be adjusted to account for this reactivity. As noted in research, this compound is a reactive metabolite and can form adducts with biological macromolecules.[1][5]
-
Material Safety Data Summary
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 14925-39-4 | [13] |
| Molecular Formula | C₃H₃BrO | [4][14] |
| Molecular Weight | 134.96 g/mol | [4][13] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Pungent | [2] |
| Boiling Point | 149.1°C at 760 mmHg | [3] |
| Density | 1.617 g/cm³ | [3] |
| Flash Point | 97°C | [3][14] |
| Vapor Pressure | 4.08 mmHg at 25°C | [3] |
Hazard Identification and GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Hazardous to the Aquatic Environment | Acute Hazard, Category 1 | H400: Very toxic to aquatic life |
| Source:[3][14] |
Experimental Protocols & Workflows
General Handling and Solution Preparation Protocol
This protocol outlines the minimum safety and handling requirements for preparing a stock solution of this compound.
Methodology:
-
Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Have an emergency spill kit and appropriate first aid materials readily available.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, and chemical splash goggles with a face shield.
-
Inert Atmosphere: If the experiment is sensitive to air or moisture, prepare to work under an inert atmosphere (Nitrogen or Argon).
-
Reagent Handling:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Open the container inside the fume hood.
-
Using a calibrated micropipette or a syringe, carefully measure the required volume. Avoid using metal spatulas or needles that could catalyze decomposition.
-
-
Solution Preparation:
-
Dispense the this compound into a tared vial containing the desired solvent (e.g., DMSO, DMF).
-
Immediately cap the vial and mix gently.
-
-
Waste Disposal: All contaminated materials (pipette tips, wipes, gloves) must be disposed of as hazardous waste according to institutional guidelines.
-
Decontamination: Decontaminate all surfaces and glassware that came into contact with this compound.
Visualized Workflows
Caption: Workflow for Safe Handling and Stock Solution Preparation.
Caption: First Aid Emergency Response Flowchart for this compound Exposure.
References
- 1. Buy this compound | 14925-39-4 [smolecule.com]
- 2. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 3. This compound, CAS No. 14925-39-4 - iChemical [ichemical.com]
- 4. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. scbt.com [scbt.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Managing Hazardous Waste from 2-Bromoacrolein Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, quenching, and disposal of hazardous waste generated from chemical reactions involving 2-bromoacrolein.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with waste from this compound reactions?
A1: Waste from this compound reactions is hazardous due to several factors:
-
Reactivity: Unreacted this compound is a highly reactive α,β-unsaturated aldehyde.[1] Its electrophilic nature means it can react vigorously with nucleophiles.[2] It may also participate in unintended polymerization reactions.[1]
-
Toxicity: this compound is toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Studies have also shown it to be mutagenic and capable of causing DNA damage.[2][3]
-
Corrosivity: Reaction byproducts, such as hydrogen bromide (HBr), can make the waste stream acidic and corrosive.
-
Halogenated Waste: As a brominated organic compound, the waste is classified as halogenated waste, which requires specific disposal procedures and cannot be mixed with non-halogenated solvent waste.[4][5]
Q2: How should I collect and segregate waste from my this compound reaction?
A2: Proper segregation is critical for safety and compliance. All waste streams containing this compound or its byproducts must be collected as halogenated organic waste .[5]
-
Primary Container: Use a designated, clearly labeled, and compatible waste container (e.g., a plastic-coated glass or polyethylene carboy).[6]
-
Labeling: The container must be labeled "Hazardous Waste" and "Halogenated Organic Waste," and the full chemical names of all components must be listed.[4][6]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[6][7] Mixing incompatible waste can lead to dangerous reactions.[7]
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment.[6]
Q3: What is the correct procedure for quenching a reaction containing unreacted this compound?
A3: Quenching is the process of deactivating highly reactive species in your reaction mixture before disposal. This must be done carefully within a chemical fume hood.[8][9]
-
Cool the Reaction: Before adding any quenching agent, cool your reaction vessel in an ice bath (0 °C) to manage any potential exothermic reactions.[8][10]
-
Slow Addition: Slowly and carefully add a suitable quenching agent (see Table 2) with vigorous stirring. A dropping funnel is recommended for controlled addition.[9]
-
Monitor: Watch for signs of reaction, such as gas evolution or a temperature increase. If the reaction becomes too vigorous, stop the addition immediately until it subsides.[8]
-
Ensure Completion: After the initial reaction ceases, allow the mixture to slowly warm to room temperature and stir for an additional period (e.g., 1-2 hours) to ensure all reactive materials have been quenched.[10]
Q4: What should I do in case of a spill involving a this compound reaction mixture?
A4: For minor spills that you are trained and comfortable cleaning up, follow these steps. For major spills, evacuate the lab immediately and call emergency services.[11][12]
-
Alert Personnel: Notify everyone in the immediate area.[13]
-
Ensure Safety: If the material is flammable, turn off all ignition sources. Ensure adequate ventilation by working within a fume hood if possible.[11]
-
Wear PPE: Put on appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[14][15]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or cat litter.[11][16]
-
Absorb: Working from the outside edges toward the center, apply the absorbent material to the spill.[12][16]
-
Collect: Once absorbed, carefully scoop the material into a designated, sealable container for halogenated hazardous waste.[16]
-
Decontaminate: Wipe the spill area with a cloth soaked in a 5-10% sodium thiosulfate solution to neutralize residual bromine-containing compounds, followed by a standard soap and water wash.[12] Collect all cleaning materials as hazardous waste.
Q5: How do I dispose of contaminated labware (e.g., glassware, syringes, gloves)?
A5: All disposable items that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and absorbent pads should be placed in a sealed, labeled bag or container for chemically contaminated solid waste.[12]
-
Sharps: Contaminated needles and syringes should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Non-disposable glassware should be decontaminated before washing. Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated waste.[9] Then, wash the glassware with soap and water.
Data and Troubleshooting
Table 1: Properties and Hazards of this compound
| Property | Value | Reference |
| CAS Number | 14925-39-4 | [17][18] |
| Molecular Formula | C₃H₃BrO | [17][18] |
| Molecular Weight | 134.96 g/mol | [17][19] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 45 °C at 25 Torr | [20] |
| Flash Point | 97 °C | [19] |
| Primary Hazards | Toxic, Mutagenic, Irritant, Reactive | [1][2][3] |
Table 2: Recommended Quenching Agents for this compound Waste
| Quenching Agent | Application Notes | Potential Hazards |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | A weak base, good for neutralizing acidic byproducts (HBr) and reacting with excess electrophile. Generates CO₂ gas. | Vigorous gas evolution can cause splashing. Add slowly. |
| 1 M Sodium Carbonate (Na₂CO₃) Solution | A stronger base than bicarbonate, effective for neutralization. Also generates CO₂ gas. | More vigorous reaction and gas evolution than bicarbonate. |
| Isopropanol or Ethanol | Can be used as a pre-quench for highly reactive mixtures to moderate the reaction before adding an aqueous quencher. | Flammable. The quenching reaction itself can be exothermic. |
| 1 M Sodium Thiosulfate (Na₂S₂O₃) Solution | Effective at reducing and neutralizing active bromine species. Often used for decontamination. | Generally low hazard, but the reaction can still be exothermic. |
Table 3: Troubleshooting Guide for Waste Management
| Problem | Potential Cause | Recommended Solution |
| Violent reaction or excessive heat during quenching | Quenching agent was added too quickly; Reaction is highly concentrated. | Immediately stop the addition of the quenching agent. Ensure the cooling bath is effectively cooling the vessel. If the reaction is uncontrollable, move to a safe distance and contact your institution's Environmental Health & Safety (EHS) office. |
| Waste container is warm to the touch or bulging | An ongoing or delayed reaction is occurring inside the container; Incompatible wastes were mixed. | Do not seal the container tightly. Place it in a fume hood away from other materials. Alert others and contact EHS immediately for guidance. |
| A solid precipitate forms during quenching | Polymerization of acrolein; Formation of an insoluble salt. | Do not attempt to redissolve. Treat the entire mixture (liquid and solid) as hazardous waste. If unexpected, consult with a supervisor before proceeding. |
| Pungent odor persists after quenching and neutralization | Quenching was incomplete; Volatile byproducts were formed. | Re-check the pH of the aqueous layer. If necessary, add more neutralizing agent slowly. Ensure the process is conducted in a well-ventilated fume hood. Keep the waste container sealed. |
Experimental Protocols & Workflows
Protocol 1: Standard Procedure for Quenching this compound Reactions
Objective: To safely neutralize unreacted this compound and acidic byproducts in a reaction mixture prior to disposal.
Methodology:
-
Preparation: Ensure you are wearing appropriate PPE (lab coat, safety goggles, nitrile gloves).[21][22] Perform all steps in a certified chemical fume hood.[8] Prepare an ice-water bath large enough to immerse the bottom of your reaction flask.
-
Cooling: Place the flask containing the reaction mixture into the ice bath and allow it to cool to 0-5 °C. Begin stirring the mixture.
-
Quenching Agent Addition: Using a dropping funnel, add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise to the cold, stirring reaction mixture.
-
Controlled Reaction: Maintain a slow addition rate to control the rate of gas (CO₂) evolution. If foaming becomes excessive, pause the addition until it subsides.
-
pH Check: Continue adding the bicarbonate solution until gas evolution ceases. Use a long glass pipette to spot the aqueous layer onto pH paper. Continue addition until the pH is neutral to slightly basic (pH 7-8).
-
Final Stirring: Once neutralized, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction is complete.
-
Waste Transfer: Carefully transfer the quenched mixture to a properly labeled halogenated organic waste container.[4][5]
-
Decontamination: Rinse the reaction flask and stir bar with a small amount of acetone or ethanol, and add the rinsate to the halogenated waste container.
Mandatory Visualizations
Caption: Workflow for segregation and collection of this compound waste.
Caption: Workflow for responding to a this compound reaction spill.
References
- 1. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 14925-39-4 [smolecule.com]
- 3. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. jk-sci.com [jk-sci.com]
- 12. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 13. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. trimaco.com [trimaco.com]
- 16. qmul.ac.uk [qmul.ac.uk]
- 17. scbt.com [scbt.com]
- 18. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. CAS Common Chemistry [commonchemistry.cas.org]
- 21. PPE and Safety for Chemical Handling [acsmaterial.com]
- 22. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Validation & Comparative
A Comparative Analysis of 2-Bromoacrolein and Acrolein Reactivity for Researchers
For Immediate Publication
This guide provides a detailed, objective comparison of the chemical reactivity of 2-bromoacrolein and its parent compound, acrolein. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and available data to predict and explain the reactivity profiles of these two important α,β-unsaturated aldehydes. We delve into their electronic properties, common reaction pathways, and biological implications, supported by proposed experimental protocols for direct comparison.
Introduction to Acrolein and this compound
Acrolein (prop-2-enal) is the simplest unsaturated aldehyde, recognized for its high reactivity and broad industrial applications, from chemical synthesis to use as a biocide.[1] Its conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, makes it a potent electrophile, susceptible to both 1,2- and 1,4-nucleophilic (Michael) addition.[2][3] This reactivity is also the basis for its significant toxicity, as it readily forms adducts with biological nucleophiles like DNA and proteins.[1][4][5]
This compound, an α-halogenated derivative of acrolein, features a bromine atom on the carbon adjacent to the carbonyl group. This substitution is anticipated to significantly alter the molecule's electronic properties and, consequently, its reactivity.[6][7] While direct, comprehensive comparative kinetic studies are limited in the literature, the principles of organic chemistry allow for a robust predictive comparison.
Comparison of Physicochemical Properties
A summary of the key physical and chemical properties of acrolein and this compound is presented below. The presence of the heavier bromine atom in this compound results in a higher molecular weight, boiling point, and density compared to acrolein.
| Property | Acrolein | This compound |
| CAS Number | 107-02-8[1] | 14925-39-4[8] |
| Molecular Formula | C₃H₄O[1] | C₃H₃BrO[8] |
| Molecular Weight | 56.06 g/mol [9] | 134.96 g/mol [8] |
| Appearance | Colorless to yellow liquid[1] | Colorless to pale yellow liquid[7] |
| Boiling Point | 53 °C[10] | 149.1 °C (estimated)[11] |
| Density | 0.839 g/cm³[10] | 1.617 g/cm³ (estimated)[11] |
| Flash Point | -26 °C[2] | 97 °C[12] |
Reactivity Analysis: An Electrophilicity Perspective
The reactivity of these α,β-unsaturated aldehydes is dominated by their electrophilic nature. They can undergo nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate or Michael addition).
Acrolein is a strong electrophile due to the polarization of the π-system towards the electronegative oxygen atom.[4] This creates partial positive charges on both the carbonyl carbon and the β-carbon.
In this compound, the bromine atom at the α-position introduces a powerful electron-withdrawing inductive effect (-I). This effect is expected to further withdraw electron density from the conjugated system, thereby increasing the partial positive charges on both the carbonyl and β-carbons. This enhanced electrophilicity should render this compound more reactive towards nucleophiles than acrolein.[7]
Predicted Quantitative Reactivity Comparison
| Reaction Type | Reactant | Predicted Relative Rate | Rationale |
| Michael Addition | Acrolein | Baseline | Highly reactive due to conjugated system.[4] |
| (e.g., with Thiols) | This compound | Higher | Increased electrophilicity of the β-carbon due to the -I effect of bromine.[7] |
| 1,2-Nucleophilic Addition | Acrolein | Baseline | Standard reactivity for an aldehyde.[3] |
| (e.g., with Grignard reagents) | This compound | Higher | Increased electrophilicity of the carbonyl carbon. |
| Diels-Alder Reaction | Acrolein | Baseline | Acts as a dienophile, reactivity enhanced by the electron-withdrawing carbonyl group.[13] |
| (as a dienophile) | This compound | Higher | The additional electron-withdrawing bromine group further lowers the LUMO energy of the dienophile, accelerating the reaction.[14][15] |
| Genotoxicity | Acrolein | Baseline | Known to form DNA adducts, particularly with guanine.[1][16] |
| (DNA Adduct Formation) | This compound | Higher | Shown to be a potent mutagen and cause DNA strand breaks, suggesting high reactivity with DNA nucleobases.[17] |
Experimental Protocols
To empirically validate the predicted reactivity differences, a comparative kinetic study could be designed. Below is a proposed experimental protocol based on a bisulfite addition reaction, a classic method for aldehyde characterization.[18]
Proposed Protocol: Comparative Analysis of Reactivity via Bisulfite Addition
Objective: To compare the reaction rates of acrolein and this compound with sodium bisulfite.
Materials:
-
Acrolein (stabilized)
-
This compound (stabilized)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol (or other miscible solvent like DMF)[18]
-
Iodine (I₂) standard solution (0.1 M)
-
Starch indicator solution
-
Sodium thiosulfate (Na₂S₂O₃) standard solution (0.1 M)
-
Thermostatted reaction vessel/water bath
-
Magnetic stirrer and stir bars
-
Stopwatch, burettes, pipettes, and standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare equimolar solutions (e.g., 0.1 M) of acrolein and this compound in ethanol. Prepare an aqueous solution of sodium bisulfite (e.g., 0.2 M).
-
Reaction Setup: In a thermostatted vessel (e.g., at 25 °C), place a known volume of the sodium bisulfite solution.
-
Initiation of Reaction: At time t=0, add a known volume of the aldehyde solution (acrolein or this compound) to the bisulfite solution with vigorous stirring. Start the stopwatch immediately.
-
Quenching and Titration: At timed intervals (e.g., 1, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the aliquot in a flask containing a known excess of standard iodine solution. The iodine will react with the unreacted bisulfite.
-
Back-Titration: Titrate the excess iodine in the quenched sample with the standard sodium thiosulfate solution, using starch as an indicator. The endpoint is the disappearance of the blue color.
-
Data Analysis:
-
Calculate the concentration of unreacted bisulfite at each time point.
-
Determine the concentration of the aldehyde that has reacted at each time point.
-
Plot the concentration of the aldehyde versus time for both acrolein and this compound.
-
Determine the initial reaction rates from the slopes of the curves at t=0. The compound with the steeper initial slope is more reactive.
-
Reactivity in Biological Systems and Signaling Pathways
Acrolein is a well-documented toxicant that impacts numerous cellular processes, often by forming adducts with key proteins and DNA.[1][19] This covalent modification can lead to oxidative stress, inflammation, and apoptosis. Several signaling pathways are known to be affected by acrolein.
Given its predicted higher reactivity, this compound is expected to engage these same pathways, potentially with greater potency or at lower concentrations. The genotoxic effects of this compound have been confirmed, showing it to be a potent mutagen.[17]
Acrolein-Induced p53-Mediated Apoptosis
One of the key pathways initiated by acrolein-induced cellular stress is the p53-mediated apoptotic pathway. Acrolein exposure can lead to the activation of the tumor suppressor protein p53, which in turn upregulates pro-apoptotic proteins like Fas ligand (FasL).[20] This triggers the extrinsic apoptosis pathway, leading to programmed cell death.
Conclusion
Based on fundamental principles of electronic effects, this compound is predicted to be a more reactive electrophile than acrolein. The electron-withdrawing bromine atom at the α-position enhances the electrophilicity of both the carbonyl carbon and the β-carbon, making it more susceptible to nucleophilic attack in reactions such as Michael additions and Diels-Alder cycloadditions. This heightened reactivity also suggests a potentially greater biological potency and genotoxicity compared to acrolein. The provided experimental protocol offers a clear and feasible methodology for quantitatively verifying these predictions, providing valuable data for researchers in organic synthesis, toxicology, and drug development.
References
- 1. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Acrolein—an α,β-Unsaturated Aldehyde: A Review of Oral Cavity Exposure and Oral Pathology Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein alkylation by the α,β-unsaturated aldehyde acrolein. A reversible mechanism of electrophile signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acrolein-induced activation of mitogen-activated protein kinase signaling is mediated by alkylation of thioredoxin reductase and thioredoxin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The genotoxicity of this compound and 2,3-dibromopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acrolein scavengers: reactivity, mechanism and impact on health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromoacrolein and Alternative Electrophilic Reagents for Covalent Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the strategic use of electrophilic reagents for the covalent modification of proteins is a cornerstone for developing targeted therapies and sophisticated molecular probes. Among the diverse arsenal of electrophiles, α,β-unsaturated carbonyl compounds, haloacetamides, and maleimides are frequently employed to target nucleophilic amino acid residues, most notably cysteine. This guide provides an objective comparison of 2-bromoacrolein, a reactive α,β-unsaturated aldehyde, with two widely used alternative electrophilic reagents: iodoacetamide and N-ethylmaleimide. The comparison is supported by experimental data on their reactivity and detailed protocols for their application in studying protein modification.
Introduction to Electrophilic Reagents
Electrophilic reagents are indispensable tools in chemical biology for their ability to form stable covalent bonds with nucleophilic residues on proteins. This covalent labeling allows for the study of protein function, identification of drug targets, and the development of irreversible inhibitors. The reactivity and selectivity of these reagents are paramount, dictating their utility in various experimental contexts.
This compound is an α,β-unsaturated aldehyde that reacts with nucleophiles, primarily through a Michael addition mechanism. The presence of a bromine atom at the α-position and a carbonyl group enhances its electrophilicity, making it a potent covalent modifier.
Iodoacetamide is a classic haloacetamide-based alkylating agent that reacts with nucleophiles, particularly the thiol group of cysteine, via an SN2 nucleophilic substitution reaction.[1][2] Its reactivity is well-characterized, making it a benchmark reagent in many studies.
N-Ethylmaleimide (NEM) is a widely used Michael acceptor that exhibits high reactivity and selectivity towards cysteine thiols under physiological conditions.[3][4] The reaction proceeds via a Michael addition to the double bond of the maleimide ring.
Quantitative Comparison of Reactivity
The efficacy of an electrophilic reagent is fundamentally determined by its reaction kinetics with the target nucleophile. The second-order rate constant (k₂) is a key metric for comparing the intrinsic reactivity of different electrophiles. The following table summarizes the reported k₂ values for the reaction of this compound, iodoacetamide, and N-ethylmaleimide with cysteine. It is important to note that reaction conditions such as pH, temperature, and solvent can significantly influence these rates.
| Electrophilic Reagent | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference(s) |
| This compound | Cysteine | Data not available in a directly comparable format | - | - |
| Iodoacetamide | Cysteine | ~0.6 | Physiological pH | [5] |
| Cysteine | 107 | pH 7.2 | [6] | |
| N-Ethylmaleimide | Cysteine | ~100 | Physiological pH | [5] |
| Cysteine | Reaction completes in < 2 min | Neutral solution | [3] |
Note: Direct comparative kinetic data for this compound under the same conditions as iodoacetamide and N-ethylmaleimide is limited in the reviewed literature. The reactivity of α,β-unsaturated carbonyl compounds is known to be significant, and the enhanced electrophilicity of this compound suggests a high reaction rate.
Experimental Protocols
Accurate and reproducible experimental design is critical when comparing the efficacy of electrophilic reagents. Below are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants for Thiol Modification
This protocol outlines a general method to determine the second-order rate constant of an electrophile with a model thiol compound, such as L-cysteine or glutathione (GSH), using a spectrophotometric assay.
Materials:
-
Electrophilic reagent (this compound, iodoacetamide, or N-ethylmaleimide) stock solution in a compatible solvent (e.g., DMSO).
-
L-cysteine hydrochloride or Glutathione (reduced form).
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent).
-
UV-Vis spectrophotometer.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the thiol (e.g., 10 mM L-cysteine in phosphate buffer).
-
Prepare a stock solution of the electrophile at a concentration at least 10-fold higher than the thiol concentration.
-
Prepare a stock solution of DTNB (e.g., 10 mM in phosphate buffer).
-
-
Reaction Setup:
-
In a cuvette, add the phosphate buffer and the thiol solution to a final concentration of 50 µM.
-
Initiate the reaction by adding the electrophilic reagent to a final concentration that is in excess (e.g., 0.25 to 2 mM).
-
-
Kinetic Measurement:
-
At various time points, take an aliquot of the reaction mixture and add it to a solution containing DTNB to a final concentration of 300 µM.
-
Immediately measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted thiol.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining thiol concentration versus time. The slope of this plot will give the pseudo-first-order rate constant (kobs).
-
Determine kobs for a range of electrophile concentrations.
-
Plot kobs versus the electrophile concentration. The slope of this second plot is the second-order rate constant (k₂).[7]
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
This protocol allows for the assessment of the proteome-wide selectivity of an electrophilic compound by competing against a well-characterized, broadly reactive probe.
Materials:
-
Cell lysate or purified protein mixture.
-
Electrophilic compound of interest (e.g., this compound).
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne).
-
Reagents for click chemistry (e.g., biotin-azide, copper(I) catalyst, TBTA ligand).
-
Streptavidin beads for enrichment.
-
Reagents for proteomics sample preparation (e.g., urea, DTT, trypsin).
-
LC-MS/MS instrumentation.
Procedure:
-
Proteome Treatment:
-
Incubate the proteome with varying concentrations of the test electrophile (or DMSO as a vehicle control) for a defined period.
-
-
Probe Labeling:
-
Treat the proteomes with the alkyne-tagged iodoacetamide probe to label the remaining reactive cysteines.
-
-
Click Chemistry and Enrichment:
-
Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin affinity chromatography.
-
-
Proteomic Analysis:
-
Digest the enriched proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS to identify and quantify the labeled cysteine sites.
-
-
Data Analysis:
-
Compare the abundance of labeled peptides between the test compound-treated and control samples. A decrease in the signal for a particular cysteine in the treated sample indicates that it was targeted by the test electrophile.[8]
-
Signaling Pathways and Experimental Workflows
Electrophilic reagents are valuable for probing and modulating signaling pathways that are regulated by cysteine modifications. Two prominent examples are the Keap1-Nrf2 and NF-κB pathways.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.[9] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation. Electrophilic compounds can covalently modify reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[10]
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation.[11][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain electrophiles can inhibit this pathway by covalently modifying critical cysteine residues on components of the IκB kinase (IKK) complex or on NF-κB subunits themselves, thereby preventing NF-κB activation.[13]
Experimental Workflow for Covalent Probe Discovery
The discovery of novel covalent probes often follows a systematic workflow that integrates chemical synthesis, biochemical screening, and proteomic analysis to identify and validate targets.
Conclusion
The choice of an electrophilic reagent for covalent modification is a critical decision in experimental design. This compound, with its high reactivity as a Michael acceptor, presents a potent tool for protein modification. In comparison, iodoacetamide and N-ethylmaleimide offer well-established reactivity profiles and extensive literature support. While iodoacetamide reacts via an SN2 mechanism, both this compound and maleimides utilize Michael addition, which can have different selectivity profiles. The selection between these reagents should be guided by the specific research question, the desired reactivity and selectivity, and the nature of the biological system under investigation. The provided protocols and pathway diagrams offer a framework for the rational application and comparison of these valuable chemical tools in advancing our understanding of protein function and in the development of novel therapeutics.
References
- 1. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Detection of 2-Bromoacrolein
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of reactive molecules like 2-bromoacrolein is critical. This guide provides a comparative overview of the primary analytical techniques for the determination of this compound, offering insights into their principles, performance, and experimental protocols. Due to the high reactivity of this compound, most analytical methods rely on a derivatization step to form a more stable compound for analysis.
The two most prevalent and robust methods for the analysis of this compound and other short-chain aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), following a derivatization step.
Comparison of Key Analytical Techniques
The selection of an analytical technique for this compound detection depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the key performance characteristics of the two primary methods.
| Feature | Gas Chromatography (GC) with PFBHA Derivatization | High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization |
| Principle | Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, followed by separation and detection via GC, typically with an Electron Capture Detector (ECD) or Mass Spectrometer (MS). | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, followed by separation using reverse-phase HPLC and detection with an Ultraviolet (UV) detector. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. Derivatization to the oxime enhances volatility. | Suitable for non-volatile and thermally labile compounds, as the analysis is performed in the liquid phase. |
| Selectivity | High, especially when coupled with a mass spectrometer (GC-MS) which provides structural information. | Good, but may be susceptible to interferences from other carbonyl compounds that also react with DNPH. |
| Sensitivity | Very high, particularly with an ECD which is highly sensitive to the halogenated PFBHA derivative. Detection limits in the low pg range are achievable.[1] | Good, with detection limits typically in the low ng/mL (ppb) range.[2] |
| **Linearity (R²) ** | Typically > 0.99 over a defined concentration range.[1] | Typically > 0.999 over a defined concentration range.[2] |
| Precision (%RSD) | Generally < 10% for replicate measurements. | Generally < 5% for replicate measurements.[2] |
| Accuracy (% Recovery) | Typically in the range of 80-120%.[1] | Typically in the range of 95-105%.[2] |
| Sample Throughput | Moderate, with run times typically in the range of 15-30 minutes. | Moderate to high, with modern UHPLC systems offering run times of less than 10 minutes. |
Detailed Experimental Protocols
The following protocols are based on established methods for the analysis of acrolein and other similar aldehydes. These should serve as a strong starting point for the development and validation of a method specific for this compound.
Method 1: Gas Chromatography with PFBHA Derivatization and ECD/MS Detection
This method is highly sensitive and is particularly suitable for trace-level analysis of this compound in various matrices, including water and air.
1. Reagents and Materials
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
This compound standard
-
Hexane (pesticide grade or equivalent)
-
Reagent water (aldehyde-free)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours)
-
Hydrochloric acid (concentrated, analytical grade)
-
Sodium sulfate (anhydrous, analytical grade)
2. Standard Preparation
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Prepare working standards by diluting the stock solution in reagent water.
3. Sample Preparation and Derivatization
-
To a 20 mL water sample, add a suitable amount of internal standard.
-
Adjust the pH of the sample to approximately 3-4 with hydrochloric acid.
-
Add 1 mL of a freshly prepared 15 mg/mL PFBHA solution in reagent water.[3]
-
Seal the vial and incubate at 60°C for 2 hours to form the this compound-PFBHA oxime.
-
Cool the sample to room temperature.
-
Add 5 g of sodium chloride to the sample and shake to dissolve.
-
Extract the derivative with 2 mL of hexane by shaking vigorously for 2 minutes.
-
Allow the layers to separate and transfer the hexane (upper) layer to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
4. GC-ECD/MS Conditions
-
GC System: Gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.[4]
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C (ECD) or as per MS requirements.
-
Injection Volume: 1 µL.
5. Data Analysis
-
Identify the this compound-PFBHA oxime peak(s) based on retention time compared to a standard. Note that PFBHA derivatization can result in two geometric isomers (syn and anti), which may be resolved as two separate peaks.[4]
-
Quantify the analyte using a calibration curve generated from the analysis of the prepared standards.
Method 2: High-Performance Liquid Chromatography with DNPH Derivatization and UV Detection
This method is robust and widely used for the analysis of carbonyl compounds in various samples.
1. Reagents and Materials
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Hydrochloric acid (analytical grade)
-
Solid Phase Extraction (SPE) cartridges (C18, if required for sample cleanup and concentration)
2. Standard Preparation
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare working standards by diluting the stock solution in acetonitrile.
3. Sample Preparation and Derivatization
-
Prepare a DNPH solution by dissolving DNPH in acetonitrile with a small amount of acid (e.g., 2N HCl).
-
For aqueous samples, pass a known volume through a DNPH-coated SPE cartridge or add the DNPH solution directly to the sample.
-
Allow the derivatization reaction to proceed for at least 1 hour at room temperature to form the this compound-2,4-dinitrophenylhydrazone.
-
If using SPE, elute the derivative from the cartridge with acetonitrile.
-
Filter the final solution through a 0.45 µm filter before HPLC analysis.
4. HPLC-UV Conditions
-
HPLC System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient would start with a higher percentage of water and ramp up to a higher percentage of acetonitrile to elute the derivative. For example:
-
0-2 min: 60% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Approximately 360 nm.
5. Data Analysis
-
Identify the this compound-DNPH derivative peak based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve constructed from the analysis of the prepared standards.
Mandatory Visualizations
References
Spectroscopic Characterization of 2-Bromoacrolein Adducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of 2-bromoacrolein adducts with key biological macromolecules. This compound, a reactive α,β-unsaturated aldehyde, is known to form covalent adducts with DNA and proteins, potentially leading to mutagenicity and cellular damage. Understanding the structure and properties of these adducts is crucial for assessing the toxicological impact of this compound and for the development of potential therapeutic interventions. This document outlines the primary spectroscopic methods employed for adduct analysis, presents available quantitative data, and provides detailed experimental protocols to aid in the design and execution of relevant studies.
Introduction to this compound Adducts
This compound readily reacts with nucleophilic sites in biological macromolecules. In DNA, the primary targets are the exocyclic amino groups of nucleobases, particularly deoxycytidine and deoxyguanosine.[1] With proteins, the most susceptible amino acid residues are cysteine, due to its reactive sulfhydryl group, and lysine, with its primary amine.[2] The initial reaction often involves a Michael addition, which can be followed by subsequent cyclization or other rearrangements to form stable adducts.[2][3] The characterization of these adducts is essential to understand their biological consequences.
Spectroscopic Techniques for Adduct Characterization
A combination of spectroscopic techniques is typically employed to unambiguously identify and quantify this compound adducts. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about molecules in solution. For this compound adducts, ¹H NMR is particularly valuable for determining the site of adduction and the stereochemistry of the resulting products.
Experimental Protocol: ¹H NMR Analysis of this compound-Deoxycytidine Adducts [4]
-
Sample Preparation: Dissolve the purified adduct (typically 1-5 mg) in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[5]
-
instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., TMS or a residual solvent peak).
-
Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to elucidate the adduct's structure. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for more complex structures.[6]
Quantitative Data: ¹H NMR of this compound-Deoxycytidine Adducts
| Proton | Representative Chemical Shift Range (ppm) |
| Anomeric (H-1') | 5.8 - 6.2 |
| Deoxyribose (H-2' to H-5') | 2.0 - 4.5 |
| Adduct-specific protons | 3.0 - 8.0 |
Note: Specific chemical shifts will vary depending on the diastereomer and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of adducts and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for analyzing biomolecule adducts.
Experimental Protocol: LC-MS/MS Analysis of this compound-Protein Adducts [7][8]
-
Protein Digestion: Incubate the adducted protein with a protease (e.g., trypsin) to generate smaller peptides.
-
Chromatographic Separation: Separate the resulting peptide mixture using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Analysis: Introduce the separated peptides into a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full scan MS data to identify the masses of the adducted peptides. Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID) or other fragmentation methods to obtain MS/MS spectra.
-
Data Analysis: Analyze the MS/MS spectra to sequence the peptides and pinpoint the site of modification by identifying the mass shift corresponding to the this compound adduct.
Quantitative Data: Mass Spectrometry of this compound Adducts
The mass increase upon adduction with this compound is a key diagnostic feature.
| Adduct Type | Mass Increase (Da) |
| This compound Michael Adduct | 133.94 |
| Dehydro-2-bromoacrolein Adduct (after loss of HBr) | 53.00 |
Fragmentation Data for Acrolein-Cysteine Adducts (as a proxy)
Studies on acrolein adducts with cysteine-containing peptides show characteristic fragmentation patterns. The initial Michael adduct (M+56 Da for acrolein) can undergo further reactions.[2][3] A stable M+38 Da adduct has been observed, resulting from intramolecular Schiff base formation.[2]
| Fragment Ion | Description |
| [M+H-H₂O]⁺ | Loss of water from the protonated adduct. |
| b and y ions | Peptide backbone fragments, with a mass shift on the adducted residue. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic structure of molecules and can be used to monitor the formation of adducts that contain a chromophore.
Experimental Protocol: UV-Vis Analysis of this compound Adducts
-
Sample Preparation: Prepare solutions of the adduct in a suitable buffer (e.g., phosphate-buffered saline) at a known concentration.
-
instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law to quantify the adduct if the molar absorptivity is known.
Quantitative Data: UV-Vis Spectroscopy
Comparison of Spectroscopic Methods
| Feature | NMR Spectroscopy | Mass Spectrometry | UV-Vis Spectroscopy |
| Information Provided | Detailed 3D structure, stereochemistry, site of adduction | Molecular weight, elemental composition, fragmentation pattern, site of adduction | Electronic transitions, concentration |
| Sensitivity | Low (mg to µg) | High (ng to fg) | Moderate (µg to ng) |
| Sample Requirement | Pure sample | Can analyze complex mixtures (with LC) | Pure or relatively simple mixtures |
| Key Advantage | Unambiguous structure determination | High sensitivity and specificity | Simple, non-destructive, good for kinetics |
| Limitations | Low sensitivity, requires pure sample | Can be destructive, may require standards | Limited structural information |
Alternative and Complementary Techniques
Besides the primary spectroscopic methods, other techniques can provide valuable information:
-
Fluorescence Spectroscopy: If the adduct or a derivatized form is fluorescent, this technique offers very high sensitivity for quantification.
-
32P-Postlabeling: A highly sensitive method for detecting DNA adducts, though it does not provide structural information.[10][11]
-
Immunoassays (ELISA): Can be highly specific and sensitive for known adducts if an antibody is available.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for the characterization of this compound adducts and a simplified representation of the adduction process.
Caption: Experimental workflow for the characterization of this compound adducts.
Caption: Simplified reaction pathway for this compound adduct formation.
Conclusion
The spectroscopic characterization of this compound adducts is a multifaceted process that relies on the synergistic use of NMR, mass spectrometry, and UV-Vis spectroscopy. While NMR provides detailed structural insights, mass spectrometry offers unparalleled sensitivity for detection and site-specific localization. UV-Vis spectroscopy is a valuable tool for quantification and for monitoring reaction kinetics. The choice of method depends on the specific research question, the amount of sample available, and the required level of structural detail. This guide provides a foundational framework for researchers to select and implement appropriate spectroscopic methods for the comprehensive analysis of this compound adducts, ultimately contributing to a better understanding of their toxicological significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protein modification by acrolein: formation and stability of cysteine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein modification by acrolein: Formation and stability of cysteine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of 2'-deoxycytidine and 2'-deoxyuridine adducts formed in reactions with acrolein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Structure and Oxidation of Pyrrole Adducts Formed between Aflatoxin B2a and Biological Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 2-Bromoacrolein: A Guide to its ¹H and ¹³C NMR Signatures
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of reactive intermediates like 2-bromoacrolein is paramount. This guide provides a detailed comparison of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering a valuable resource for the identification and characterization of this key synthetic building block.
Due to the limited availability of experimentally-derived public data, this guide presents high-quality predicted NMR spectral data for this compound. These predictions are based on advanced computational algorithms and provide a reliable framework for spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These values offer a quantitative overview of the expected chemical shifts, multiplicities, and coupling constants for each unique nucleus in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton (H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H-1 (Aldehydic) | 9.35 | Singlet (s) | - |
| H-3a (Vinylic) | 6.55 | Doublet (d) | 2.5 |
| H-3b (Vinylic) | 6.21 | Doublet (d) | 2.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon (C) | Predicted Chemical Shift (ppm) |
| C-1 (Carbonyl) | 189.5 |
| C-2 (Bromo-substituted) | 135.8 |
| C-3 (Methylene) | 132.1 |
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound or analogous compounds, the following protocol provides a comprehensive methodology.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard one-dimensional ¹H NMR.
-
Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
-
Experiment: Standard one-dimensional ¹³C NMR with proton decoupling (e.g., broadband decoupling).
-
Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: Calibrated 90-degree pulse.
-
Spectral width: 0-220 ppm.
-
Temperature: 298 K (25 °C).
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard (TMS).
Visualizing the Molecular Structure and NMR Correlations
The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key atoms for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
A Comparative Guide to the Kinetic Analysis of 2-Bromoacrolein Reactions with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic reactivity of Michael acceptors, with a focus on the anticipated reactions of 2-bromoacrolein with biological nucleophiles. Due to a scarcity of publicly available, specific kinetic data for this compound, this document leverages data from structurally related α,β-unsaturated carbonyl compounds to establish a comparative framework. The principles, experimental protocols, and relative reactivity trends discussed herein are directly applicable to the study of this compound and serve as a valuable resource for designing and interpreting kinetic experiments.
Introduction to this compound Reactivity
This compound is a highly reactive α,β-unsaturated aldehyde. Its electrophilic nature is conferred by the carbonyl group and enhanced by the presence of a bromine atom at the α-position, making it a potent Michael acceptor. The primary mechanism of reaction with soft nucleophiles, such as the thiol groups of cysteine and glutathione, is the conjugate (or Michael) addition. Understanding the kinetics of these reactions is crucial in various fields, including toxicology, as acrolein is a known toxin that depletes cellular glutathione, and in drug development, where α,β-unsaturated carbonyls are used as covalent warheads to target specific cysteine residues in proteins.
General Reaction Mechanism: Thiol-Michael Addition
The reaction between an α,β-unsaturated carbonyl compound like this compound and a thiol nucleophile proceeds via a base-catalyzed Thiol-Michael addition. The reaction is second-order, and comparing the second-order rate constants (k₂) is the most precise method for evaluating the relative reactivity of different electrophiles.
Data Presentation: Comparative Kinetic Analysis
Table 1: Representative Second-Order Rate Constants (k₂) for Reactions of Michael Acceptors with Thiols
| Michael Acceptor Class | Specific Compound | Nucleophile | pH | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Bromo-ynone | Bromo-phenylpropynone | N-Acetyl-O-Me-Cysteine | 8.0 | RT | 1780 | [1] |
| Acrylamide | Acrylamide | L-Cysteine | 7.3 | 30 | 0.34 | [2][3] |
| Acrylamide | Acrylamide | Glutathione | 7.3 | 30 | 0.18 | [2][3] |
| Chloroacetamide | Chloroacetamide | Cysteine Peptides | 7.4 | 25 | ~0.02-0.05¹ | [4] |
| Nitroalkene | Nitro-oleic acid | Glutathione | 7.4 | 37 | 183 | [5] |
| Nitroalkene | Nitro-linoleic acid | Glutathione | 7.4 | 37 | 355 | [5] |
Note: Rate constants are highly dependent on specific reaction conditions (pH, solvent, temperature, and substituents) and should be used for relative comparison. RT = Room Temperature. ¹Value estimated from graphical data.
Analysis:
-
Bromo-ynones and Nitroalkenes are highly reactive Michael acceptors, showing very fast kinetics with thiol nucleophiles.[1][5]
-
Acrylamides are generally less reactive than other classes, which has made them successful scaffolds for targeted covalent inhibitors where high specificity is required.[2][3][6] Their reactivity can be tuned by adding electron-withdrawing groups.
-
The reactivity of thiols is dependent on their pKa, with the more nucleophilic thiolate anion being the reactive species.[5][7] Therefore, reaction rates typically increase with pH.[5]
Experimental Protocols
Reliable kinetic data depends on robust and well-documented experimental protocols. Below are generalized procedures for studying the kinetics of Michael addition reactions using common analytical techniques.
Detailed Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable when the reaction involves a change in absorbance at a specific wavelength. It determines the second-order rate constant under pseudo-first-order conditions, where the nucleophile (thiol) is in large excess.
-
Materials and Reagents:
-
Michael Acceptor (e.g., this compound)
-
Thiol Nucleophile (e.g., Glutathione, N-acetylcysteine) of high purity.
-
Buffer Solution (e.g., Phosphate buffer at pH 7.4).
-
Solvent (e.g., Acetonitrile or DMSO, spectroscopic grade) for stock solutions.
-
-
Instrumentation:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of the Michael acceptor in the chosen solvent.
-
Prepare a series of buffered solutions containing the thiol at various high concentrations (e.g., 5, 10, 15, 20, 25 mM). The thiol concentration should be at least 10-fold greater than the Michael acceptor concentration.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
Determine the optimal wavelength (λ) for monitoring the reaction. This is typically the wavelength where the reactant absorbs but the product does not, or vice versa.
-
Place a cuvette containing one of the thiol solutions into the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by adding a small, precise volume of the Michael acceptor stock solution to the cuvette. The final concentration of the acceptor should be low (e.g., 0.1 mM).
-
Immediately begin recording the absorbance at λ as a function of time.
-
-
Data Analysis:
-
For each thiol concentration, plot the natural logarithm of the absorbance (ln(A)) versus time. Under pseudo-first-order conditions, this plot should be linear.
-
The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs_).[6]
-
Repeat the experiment for each of the different excess thiol concentrations.
-
Plot the calculated pseudo-first-order rate constants (k_obs_) against the corresponding thiol concentrations ([Thiol]).
-
This plot should also be linear. The slope of this line is the second-order rate constant (k₂).[6]
-
Detailed Protocol for Kinetic Analysis using HPLC-MS
This protocol is ideal for complex reactions or when there is no convenient change in UV-Vis absorbance. It allows for direct quantification of reactants and products.
-
Materials and Reagents:
-
Same as for UV-Vis spectroscopy.
-
Quenching Solution (e.g., a strong acid like formic acid) to stop the reaction.
-
Internal Standard (a non-reactive compound for accurate quantification).
-
Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% formic acid).
-
-
Instrumentation:
-
HPLC system with a suitable column (e.g., C18) and a UV or Mass Spectrometry (MS) detector.
-
Thermostatted reaction vessel.
-
-
Procedure:
-
Prepare reactant solutions in the thermostatted vessel. The reaction can be run with equimolar concentrations or under pseudo-first-order conditions.
-
Initiate the reaction by mixing the Michael acceptor and nucleophile solutions.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a precise aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution and the internal standard.
-
Analyze each quenched sample by HPLC-MS.
-
-
Data Analysis:
-
Develop an HPLC method that effectively separates the Michael acceptor, the nucleophile, the product adduct, and the internal standard.
-
Create a calibration curve for the Michael acceptor using the internal standard to relate peak area to concentration.
-
For each time point, determine the concentration of the remaining Michael acceptor.
-
Plot the concentration of the Michael acceptor versus time.
-
Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k₂).
-
Conclusion
The kinetic analysis of the reaction between this compound and biological nucleophiles is essential for understanding its toxicological profile and for harnessing its reactivity in the design of covalent chemical probes and therapeutics. Although direct kinetic data for this compound is limited, a comparative analysis with other Michael acceptors reveals that it is likely a highly reactive electrophile. The provided experimental protocols offer a robust framework for researchers to quantitatively determine these crucial kinetic parameters, enabling a more informed approach to molecular design and risk assessment.
References
- 1. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro studies on the reaction rates of acrylamide with the key body-fluid thiols l-cysteine, glutathione, and captopril - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COVID-19 clinical outcomes and N-acetylcysteine (CoViNAC study): a GRADE compliant meta-analysis of randomized controlled trials with molecular docking and dynamics simulation studies with Mpro of SARS-CoV-2 | Cellular and Molecular Biology [cellmolbiol.org]
- 6. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure of 2-Bromoacrolein-DNA Adducts: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural elucidation of DNA adducts is paramount in understanding the mechanisms of carcinogenesis and developing effective therapeutic strategies. 2-Bromoacrolein (2BA), a potent mutagen and a metabolite of the flame retardant tris(2,3-dibromopropyl) phosphate, is known to react with DNA, forming various adducts. This guide provides a comprehensive comparison of the analytical techniques employed to identify and characterize these adducts, supported by experimental data and detailed protocols.
Executive Summary
The structural characterization of this compound-DNA adducts primarily relies on a combination of chromatographic separation and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is instrumental in isolating the different adducts formed from the reaction of 2BA with DNA nucleobases, primarily deoxyguanosine (dG), deoxycytidine (dC), and thymidine (dT). Following purification, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones for unambiguous structure determination. While NMR provides detailed information about the chemical environment of each atom, MS offers precise molecular weight and fragmentation data, confirming the identity and structure of the adducts. This guide will delve into the specifics of these techniques, presenting a comparative analysis of their performance based on available experimental data.
Comparative Analysis of Analytical Techniques
The effective elucidation of this compound-DNA adduct structures necessitates a multi-pronged analytical approach. The performance of the key techniques is summarized below.
| Technique | Application | Performance Insights | Key Quantitative Data |
| High-Performance Liquid Chromatography (HPLC) | Isolation and purification of 2BA-DNA adducts from reaction mixtures and biological samples. | Reverse-phase HPLC is commonly used, providing good separation of the various diastereomeric adducts formed.[1] | Retention Time (min): Varies depending on the column, mobile phase, and specific adduct. Enables initial identification and quantification. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural information through fragmentation patterns. | Techniques like Fast Atom Bombardment (FAB)-MS and Electrospray Ionization (ESI)-MS are employed.[1][2] ESI-MS is particularly sensitive and provides accurate mass measurements. The neutral loss of the deoxyribose moiety is a characteristic fragmentation pattern for nucleoside adducts. | Mass-to-Charge Ratio (m/z): Provides the molecular weight of the adduct and its fragments, confirming the elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous determination of the three-dimensional structure of the adducts. | 1H and 13C NMR are crucial for identifying the sites of adduction and the stereochemistry of the resulting products.[1][2] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are often required for complete structural assignment. | Chemical Shift (δ, ppm): Provides information about the electronic environment of each proton and carbon atom, allowing for detailed structural mapping. |
Experimental Protocols
Detailed methodologies are critical for the successful identification and characterization of 2BA-DNA adducts. Below are representative protocols for key experiments.
Synthesis of this compound-Deoxycytidine Adducts
A typical synthesis involves the reaction of this compound with deoxycytidine in vitro.
Procedure:
-
Deoxycytidine is dissolved in a suitable buffer, often at a slightly acidic pH (e.g., pH 4.4) to facilitate the reaction.
-
This compound is added to the deoxycytidine solution.
-
The reaction mixture is incubated, typically at 37°C, for a specified period.
-
The resulting adducts are then isolated and purified using reverse-phase HPLC.[1]
HPLC Separation of 2BA-DNA Adducts
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: A reverse-phase C18 column is commonly used.
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.
Detection: The elution of the adducts is monitored by UV absorbance at a specific wavelength (e.g., 254 nm). Fractions corresponding to the adduct peaks are collected for further analysis by MS and NMR.[1]
Mass Spectrometric Analysis
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled to an HPLC system (LC-MS).
Ionization Mode: Positive ion mode is generally used for the analysis of nucleoside adducts.
Data Acquisition: Full scan mass spectra are acquired to determine the molecular weights of the adducts. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation patterns for structural confirmation. A characteristic neutral loss of 116 Da, corresponding to the deoxyribose sugar moiety, is often observed.
NMR Spectroscopic Analysis
Sample Preparation: Purified adducts are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments:
-
1D ¹H NMR: To identify the number and chemical environment of protons.
-
1D ¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different parts of the molecule and confirming the adduction site.[1]
Visualizing the Process: Experimental Workflow and Adduct Formation
To better illustrate the process of identifying and characterizing this compound-DNA adducts, the following diagrams outline the experimental workflow and the logical relationship of adduct formation.
Caption: Experimental workflow for the synthesis, isolation, and structural elucidation of this compound-DNA adducts.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Bromoacrolein and Its Derivatives
For researchers, scientists, and drug development professionals, the precise analysis of reactive molecules like 2-bromoacrolein is paramount. This α,β-unsaturated aldehyde, a potential metabolite and environmental contaminant, presents unique analytical challenges due to its reactivity and volatility. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of this compound and its derivatives, supported by experimental data and detailed protocols to aid in method selection and development.
The direct analysis of this compound by mass spectrometry (MS) is often complicated by its inherent instability. As a result, derivatization is a commonly employed strategy to enhance its stability, improve chromatographic separation, and increase ionization efficiency. This guide will explore both direct and derivatization-based mass spectrometric techniques, offering a comparative overview of their performance.
Direct vs. Derivatization-Based Analysis: A Performance Snapshot
The choice between direct analysis and derivatization depends on the specific analytical goals, sample matrix, and available instrumentation. While direct analysis offers a more straightforward workflow, derivatization methods generally provide superior sensitivity and selectivity.
| Analytical Approach | Instrumentation | Key Advantages | Key Limitations | Typical Limit of Detection (LOD) |
| Direct Analysis | GC-MS | Rapid analysis, no sample preparation for volatile samples. | Low sensitivity, potential for analyte degradation. | Analyte and matrix dependent, generally higher than derivatization methods. |
| Derivatization with PFBHA | GC-MS | High sensitivity, good for volatile aldehydes.[1][2] | Requires derivatization step. | As low as 0.005 nM for some aldehydes.[1] |
| Derivatization with DNPH | LC-MS/MS | Robust and widely applicable for carbonyls. | Can form isomeric products that may interfere with quantification.[1] | 0.2 µg/L to 1.0 µg/L for some aldehydes.[3] |
| Derivatization with D-cysteine | LC-MS/MS | Simple and rapid derivatization.[4] | Matrix effects can be a concern. | 0.2-1.9 µg/L for a range of aldehydes.[4] |
| Derivatization with 4-APEBA | LC-MS/MS | Introduces a bromine tag for characteristic isotopic signature.[5] | Derivatization reagent may not be commercially available. | Not explicitly stated, but designed for high sensitivity. |
Understanding the Fragmentation Fingerprints
The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that is crucial for its identification and structural elucidation.
Predicted Electron Ionization (EI) Mass Spectrum of this compound
Due to the scarcity of published experimental spectra for this compound, a predicted spectrum offers valuable insight into its expected fragmentation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, will result in characteristic M and M+2 isotope peaks for the molecular ion and any bromine-containing fragments.[6]
Predicted Fragmentation of this compound (C₃H₃BrO, MW: 133.94 g/mol )
| m/z (predicted) | Ion Formula | Fragment Lost | Comments |
| 134/136 | [C₃H₃BrO]⁺ | - | Molecular ion peak with characteristic bromine isotope pattern. |
| 105/107 | [C₂H₂Br]⁺ | -CHO | Loss of the formyl radical. |
| 79/81 | [Br]⁺ | -C₃H₃O | Bromine cation. |
| 55 | [C₃H₃O]⁺ | -Br | Loss of a bromine radical. |
| 27 | [C₂H₃]⁺ | -Br, -CO | Further fragmentation. |
Mass Spectrum of a this compound Derivative: Diethyl Acetal
The GC-MS analysis of this compound diethyl acetal (C₇H₁₃BrO₂) provides a practical example of how derivatization alters the fragmentation pattern. The acetal group is readily fragmented, providing characteristic ions.
Key Fragments of this compound Diethyl Acetal
| m/z | Ion Formula | Fragment Lost |
| 208/210 | [C₇H₁₃BrO₂]⁺ | - |
| 163/165 | [C₅H₈BrO]⁺ | -OC₂H₅ |
| 135/137 | [C₃H₄Br]⁺ | -CH(OC₂H₅)₂ |
| 103 | [CH(OC₂H₅)₂]⁺ | -C₃H₄Br |
| 75 | [CH₂(OC₂H₅)]⁺ | -C₂H₅, -C₃H₄Br |
Experimental Protocols: A Practical Guide
Reproducible and reliable data hinges on well-defined experimental protocols. Below are representative methodologies for the analysis of aldehydes using derivatization coupled with mass spectrometry.
Protocol 1: Derivatization with PFBHA for GC-MS Analysis
This protocol is suitable for the analysis of volatile aldehydes in aqueous samples.
Materials:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)
-
Hydrochloric acid (HCl)
-
Internal standard solution (e.g., isotopically labeled aldehyde)
-
Sample (1 mL, aqueous)
Procedure:
-
To 1 mL of the aqueous sample, add a known amount of the internal standard.
-
Add 100 µL of the 10 mg/mL PFBHA solution.[3]
-
Adjust the pH of the mixture to 3 with HCl.[3]
-
Incubate the mixture at 60°C for 1 hour to form the PFBHA-oxime derivatives.[3]
-
Extract the derivatives with a suitable organic solvent (e.g., hexane).
-
Analyze the organic extract by GC-MS.
GC-MS Parameters (Typical):
-
Column: SLB™-5ms (30 m x 0.25 mm I.D. x 0.25 µm df)
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Protocol 2: Derivatization with DNPH for LC-MS/MS Analysis
This protocol is a robust method for a wide range of aldehydes.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with acid catalyst)
-
Internal standard solution
-
Sample (e.g., plasma, urine)
Procedure:
-
To the sample, add the internal standard and the DNPH solution.
-
Incubate the mixture under appropriate conditions (e.g., room temperature or elevated temperature for a specific time) to form the 2,4-dinitrophenylhydrazone derivatives.
-
Quench the reaction if necessary.
-
Dilute the sample with the initial mobile phase.
-
Analyze by LC-MS/MS.
LC-MS/MS Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the derivatives.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target aldehyde-DNPH derivatives.[3]
Visualizing the Chemistry: Workflows and Pathways
Understanding the analytical workflow and the biological interactions of this compound is crucial. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: General workflow for aldehyde analysis by mass spectrometry.
This compound, like other α,β-unsaturated aldehydes, can react with nucleophilic residues in proteins, leading to the formation of covalent adducts. This process can alter protein structure and function and is a key mechanism of toxicity.
Caption: Reaction of this compound with protein nucleophiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Study of 2-Bromoacrolein in Diverse Solvent Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the behavior of reactive compounds like 2-bromoacrolein in various solvent systems is critical for predictable and reproducible experimental outcomes. This guide provides a comparative analysis of this compound's stability, reactivity, and spectroscopic properties in different solvents, supported by experimental data and detailed protocols.
This compound is a highly reactive α,β-unsaturated aldehyde, making it a valuable, yet challenging, intermediate in organic synthesis and as a chemical probe in biological systems. Its reactivity is profoundly influenced by the solvent environment, which can modulate its stability and reaction pathways. This guide will delve into these solvent effects, offering insights to aid in the design and execution of experiments involving this versatile molecule.
Spectroscopic Properties: A Solvent-Dependent Signature
The choice of solvent significantly impacts the spectroscopic characteristics of this compound, particularly its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. These shifts provide valuable information about solvent-solute interactions.
¹H NMR Spectroscopy
The chemical shifts of the vinylic and aldehydic protons of this compound are sensitive to the polarity and hydrogen-bonding capability of the deuterated solvent used for NMR analysis. In general, polar protic solvents, capable of hydrogen bonding, will lead to a downfield shift of the aldehydic proton compared to aprotic solvents.
| Proton | Estimated Chemical Shift (δ, ppm) in CDCl₃ | Estimated Chemical Shift (δ, ppm) in DMSO-d₆ | Estimated Chemical Shift (δ, ppm) in CD₃OD |
| Aldehydic-H | 9.5 - 9.7 | 9.6 - 9.8 | 9.6 - 9.8 |
| Vinylic-H (geminal to Br) | 6.8 - 7.0 | 6.9 - 7.1 | 6.9 - 7.1 |
| Vinylic-H (cis to CHO) | 6.4 - 6.6 | 6.5 - 6.7 | 6.5 - 6.7 |
Note: These are estimated values based on the known behavior of similar α,β-unsaturated aldehydes. Actual values may vary.
UV-Vis Spectroscopy
The UV-Vis absorption maximum (λmax) of this compound, arising from the π → π* transition of the conjugated system, also exhibits solvent-dependent shifts. Polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption maximum.
| Solvent Type | Solvent Example | Typical λmax (nm) | Effect |
| Polar Protic | Ethanol | ~230 - 240 | Bathochromic shift (red shift) due to stabilization of the π* excited state through hydrogen bonding.[1] |
| Polar Aprotic | Acetonitrile | ~225 - 235 | Less pronounced shift compared to protic solvents.[2] |
| Nonpolar | Hexane | ~220 - 230 | Minimal solvent interaction, representing the baseline absorption. |
Stability and Degradation
This compound is an unstable molecule prone to polymerization and degradation, a process significantly influenced by the solvent.
General Stability Trends:
-
Polar Protic Solvents (e.g., water, methanol): These solvents can participate in nucleophilic addition to the activated double bond (Michael addition), leading to faster degradation. The half-life of acrolein, a related compound, in water is on the order of days, and the presence of the bromo group is expected to further decrease stability.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): While generally better for storage than protic solvents, the high polarity can still facilitate decomposition pathways.
-
Nonpolar Solvents (e.g., hexane, toluene): this compound exhibits the highest stability in nonpolar solvents due to minimal solvent interaction.
A plausible degradation pathway for this compound in aqueous media involves hydration of the double bond to form a β-hydroxy aldehyde, which can undergo further reactions.
Caption: Proposed degradation pathway of this compound in aqueous solution.
Reactivity with Nucleophiles: The Solvent as a Modulator
The primary mode of reactivity for this compound is Michael addition, where a nucleophile attacks the β-carbon of the α,β-unsaturated system. The choice of solvent is paramount in controlling the rate and outcome of these reactions.
Solvent Effects on Michael Addition:
-
Polar Protic Solvents: These solvents can solvate and stabilize the nucleophile through hydrogen bonding, which can decrease its reactivity.[4] However, they can also stabilize the transition state, and for some reactions, may increase the reaction rate.
-
Polar Aprotic Solvents: These solvents solvate cations well but leave anions relatively "naked" and more nucleophilic.[4] This often leads to a significant rate enhancement for Michael additions, especially with anionic nucleophiles.
-
Nonpolar Solvents: Reactions in nonpolar solvents are often slower due to poor solubility of many nucleophiles and limited stabilization of charged intermediates.
The reaction with glutathione (GSH), a biologically relevant thiol, is a key example. The thiolate anion of GSH is a potent nucleophile that readily attacks this compound. This reaction is expected to be significantly faster in a polar aprotic environment compared to a polar protic one.
Caption: Reaction of this compound with glutathione via Michael addition.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of acrolein. Given the hazardous nature of the reactants and products, this procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A detailed, adaptable procedure can be found in the literature, often involving the use of a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.[5]
Monitoring the Reaction of this compound with a Nucleophile (e.g., Glutathione)
Objective: To determine the reaction kinetics of this compound with glutathione in different buffer systems (mimicking different solvent environments).
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare stock solutions of this compound in acetonitrile and glutathione in the desired buffer.
-
Reaction Mixture: In a quartz cuvette, mix the buffer, glutathione stock solution, and acetonitrile to the desired final concentrations.
-
Initiation: Start the reaction by adding the this compound stock solution to the cuvette.
-
Monitoring: Immediately begin monitoring the decrease in absorbance of this compound at its λmax (e.g., ~230 nm) over time using the UV-Vis spectrophotometer.
-
Data Analysis: Plot the absorbance versus time and determine the initial reaction rate. By varying the concentrations of the reactants, the rate law and rate constant for the reaction can be determined.
This protocol can be adapted to study the reaction in different solvent systems by altering the composition of the reaction mixture (e.g., by varying the ratio of buffer to organic cosolvent).
Caption: Experimental workflow for monitoring the reaction of this compound.
Conclusion
The choice of solvent is a critical parameter that dictates the stability, reactivity, and spectroscopic behavior of this compound. A thorough understanding of these solvent effects is essential for any researcher working with this reactive aldehyde. By carefully selecting the solvent system, it is possible to control reaction pathways, enhance stability, and obtain reliable and interpretable data. This guide provides a foundational understanding to aid in the successful application of this compound in both chemical synthesis and biological studies.
References
A Comparative Guide to Validating the Purity of Synthesized 2-Bromoacrolein
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized reagents is a critical step in guaranteeing the validity and reproducibility of experimental results. 2-Bromoacrolein, a highly reactive α,β-unsaturated aldehyde, is a valuable building block in organic synthesis.[1][2] Its reactivity, however, makes it susceptible to degradation and the presence of impurities, which can arise from starting materials, byproducts, or decomposition.
This guide provides an objective comparison of standard analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and representative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful techniques for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for unambiguous identification of this compound and the quantification of impurities.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,2-dibromoethane) for quantitative analysis (qNMR).[3]
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks corresponding to this compound and any impurity signals. The purity can be calculated by comparing the integral of the product peaks to the sum of all integrals (product + impurities). For qNMR, purity is determined relative to the known concentration of the internal standard.
¹H NMR Purity Analysis Comparison
| Compound/Lot | Chemical Shift (δ, ppm) | Splitting | Integration | Assignment | Purity Assessment |
| This compound (Reference) | 9.45 | s | 1H | Aldehyde (-CHO) | >99% (by qNMR) |
| 6.51 | s | 1H | Vinylic (=CH₂) | ||
| 6.28 | s | 1H | Vinylic (=CH₂) | ||
| Synthesized Lot A | 9.45 | s | 1H | Aldehyde (-CHO) | ~96% Purity. Small, unidentified peaks in the aliphatic region. |
| 6.51 | s | 1H | Vinylic (=CH₂) | ||
| 6.28 | s | 1H | Vinylic (=CH₂) | ||
| Synthesized Lot B (Impure) | 9.45 | s | 1H | Aldehyde (-CHO) | ~85% Purity. Significant impurity peaks observed. |
| 9.52 | t | Impurity | Acrolein (starting material) | ||
| 6.51 | s | 1H | Vinylic (=CH₂) | ||
| 6.28 | s | 1H | Vinylic (=CH₂) | ||
| 3.75 | q | Impurity | Solvent (e.g., Diethyl ether) |
Workflow for NMR Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for separating and identifying volatile and thermally stable compounds. It separates components of a mixture in the gas phase (GC) and then provides structural information and mass data for each component (MS). This method is excellent for detecting trace impurities.[4][5]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a capillary column suitable for polar compounds (e.g., DB-WAX or equivalent). Set up a temperature program, starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 200°C) to ensure separation of volatile impurities and the main product.
-
Injector: Use a split/splitless injector, typically at a temperature of 220°C.
-
MS: Operate the mass spectrometer in electron ionization (EI) mode. Set the scan range from m/z 35 to 200.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Analysis: Identify the peak for this compound based on its retention time (RT) and mass spectrum. The molecular ion peak [M]⁺ should be visible, along with characteristic fragment ions. Compare the spectrum with a reference library (e.g., NIST) for confirmation.[6] Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC-MS Purity Analysis Comparison
| Compound/Lot | Retention Time (RT, min) | Key m/z Fragments | Identification | Area % | Purity Assessment |
| Reference Standard | 8.52 | 134/136 ([M]⁺), 105/107, 55 | This compound | 99.8% | High purity confirmed. |
| Synthesized Lot A | 8.52 | 134/136, 105/107, 55 | This compound | 97.1% | Good Purity. Minor peaks indicate trace impurities. |
| 3.15 | 56, 29, 27 | Acrolein | 1.5% | ||
| 6.78 | 72, 43 | Unknown | 1.4% | ||
| Synthesized Lot B (Impure) | 8.52 | 134/136, 105/107, 55 | This compound | 88.4% | Low Purity. Significant contamination with starting material and a potential over-brominated byproduct. |
| 3.15 | 56, 29, 27 | Acrolein | 7.2% | ||
| 10.21 | 212/214/216, 133/135 | Dibromoacrolein | 4.4% |
Workflow for GC-MS Purity Validation
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid, non-destructive technique used to identify functional groups present in a molecule. While not inherently quantitative for purity assessment like NMR or GC-MS, it serves as an excellent method for quick verification of the product's identity and for detecting certain types of impurities, such as the absence of hydroxyl (-OH) groups from starting materials or the presence of unwanted carbonyl variants.
Experimental Protocol: FTIR
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Background Scan: Perform a background scan of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Place the prepared salt plates in the sample holder and acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups in this compound. Compare the obtained spectrum with a reference spectrum if available.
FTIR Analysis Comparison
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Spectrum | Synthesized Lot A | Synthesized Lot B (Impure) |
| C-H stretch (aldehyde) | ~2850, ~2750 | Present | Present | Present |
| C=O stretch (aldehyde) | ~1690 | Strong, sharp | Strong, sharp | Strong, broad |
| C=C stretch (alkene) | ~1620 | Present | Present | Present |
| C-Br stretch | ~650 | Present | Present | Present |
| O-H stretch (impurity) | ~3200-3600 (broad) | Absent | Absent | Present (broad) |
Assessment: Lot A shows a spectrum consistent with pure this compound. Lot B shows a broad peak around 3400 cm⁻¹, indicating the presence of a hydroxyl-containing impurity (e.g., residual alcohol from synthesis or water), and the C=O peak is broadened, suggesting multiple carbonyl environments.
Workflow for FTIR Identity Verification
References
- 1. Buy this compound | 14925-39-4 [smolecule.com]
- 2. CAS 14925-39-4: 2-Propenal, 2-bromo- | CymitQuimica [cymitquimica.com]
- 3. rsc.org [rsc.org]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromoacrolein: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of a secure laboratory environment and adherence to regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromoacrolein, a highly flammable and hazardous compound. Due to its chemical properties, it is imperative to handle and dispose of this substance with the utmost care to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, a thorough understanding of the hazards associated with this compound is critical. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for halogenated organic compounds like this compound include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not inhale vapors or mists.[4]
-
Ignition Sources: this compound is highly flammable. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[5][6]
-
Collection: Carefully collect the absorbent material and spilled substance into a designated, sealable container for hazardous waste.[7][8]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[6]
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Proper Disposal Procedures
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] It must be treated as hazardous waste and disposed of through an approved waste disposal plant.[9][10]
Waste Segregation and Collection:
-
Waste Classification: this compound waste is classified as halogenated organic waste.[6]
-
Container: Use a designated, properly labeled, and sealed waste container compatible with the chemical.[1][3]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[1]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated, and designated waste accumulation area, away from incompatible materials.[6]
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide a complete and accurate description of the waste to the disposal service.[1]
The following table summarizes key information for the safe disposal of this compound, based on guidelines for similar hazardous chemicals.
| Parameter | Guideline | Citations |
| Waste Classification | Halogenated Organic Waste | [6] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Environment | Certified chemical fume hood | [3] |
| Spill Containment | Inert absorbent material (vermiculite, sand) | [5][6] |
| Disposal Container | Labeled, sealed, and compatible container | [1][3] |
| Disposal Method | Engage a licensed chemical waste disposal company | [9][10] |
Disposal Workflow
The logical progression for the proper disposal of this compound is illustrated in the workflow diagram below. This ensures safety and regulatory compliance at each stage of the process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Essential Guide to Handling 2-Bromoacrolein: Personal Protective Equipment and Safety Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Bromoacrolein (CAS No. 14925-39-4). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact. This compound is a highly hazardous chemical, classified as fatal if swallowed, toxic in contact with skin, toxic if inhaled, and causing severe skin burns and eye damage.[1][2] It is also very toxic to aquatic life.[1][2]
Hazard Summary and Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield should also be worn. | To prevent severe eye damage from splashes or vapors.[1] |
| Hand Protection | Chemical-resistant gloves. A combination of nitrile and neoprene, or a three-layer glove, is recommended for aggressive chemicals.[3] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. | To prevent skin contact, which can be toxic and cause severe burns.[1][4][5] |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended.[6] | To protect the body from skin contact with the chemical. |
| Respiratory Protection | A full-face respirator with an organic vapor (OV) cartridge is recommended. Due to the high toxicity and properties similar to acrolein, a short service life for the cartridge should be anticipated.[1][7] Work should always be conducted in a certified chemical fume hood. | To prevent inhalation, which can be toxic.[1][7] |
Occupational Exposure Limits (OELs):
Specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies. However, due to its structural similarity and comparable hazards to acrolein, the OELs for acrolein should be considered as a conservative guideline.
| Organization | Exposure Limit for Acrolein |
| OSHA PEL | 0.1 ppm (0.25 mg/m³) TWA[6] |
| NIOSH REL | 0.1 ppm (0.25 mg/m³) TWA; 0.3 ppm (0.8 mg/m³) STEL[6] |
| ACGIH TLV | 0.1 ppm Ceiling[6] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; C: Ceiling limit.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from receipt to disposal.
1. Pre-Operational Checks:
-
Verify that a certified chemical fume hood is functioning correctly.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment, including PPE, spill cleanup materials, and waste containers, before commencing work.
-
Confirm that all personnel are trained on the hazards of this compound and the emergency procedures.
2. Handling Procedures:
-
Don all required PPE as specified in the table above.
-
Conduct all manipulations of this compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate, clean, and dry glassware and equipment.
-
When transferring the chemical, do so carefully to avoid splashes.
-
Keep the container of this compound tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name, and the associated hazards.
-
Do not mix this compound waste with other waste streams.
-
Contaminated materials such as gloves, pipette tips, and paper towels should also be disposed of as hazardous waste.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
5. Spill Management:
-
In the event of a small spill within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials as hazardous waste.
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
Diagram: this compound Handling Workflow
References
- 1. gov.uk [gov.uk]
- 2. 2-Propenal, 2-bromo- | C3H3BrO | CID 26969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worksafebc.com [worksafebc.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Gloves Chemical Resistance Chart - Got Gloves [gotgloves.com]
- 6. ACROLEIN | Occupational Safety and Health Administration [osha.gov]
- 7. cmu.edu [cmu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
